Sibiricose A3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O13/c20-5-10-13(24)16(27)19(7-21,31-10)32-18-15(26)14(25)12(23)11(30-18)6-29-17(28)8-1-3-9(22)4-2-8/h1-4,10-16,18,20-27H,5-7H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTIMEVVBBGLIF-OVUASUNJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347716 | |
| Record name | beta-D-Fructofuranosyl 6-O-(4-hydroxybenzoyl)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-39-9 | |
| Record name | beta-D-Fructofuranosyl 6-O-(4-hydroxybenzoyl)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Analysis of Sibiricose A3's Mechanism of Action in Prostate Cancer Cells: A Review of Current Research
To the esteemed audience of researchers, scientists, and drug development professionals, it is with scientific diligence that we present this analysis. Following a comprehensive review of published scientific literature, we must report that there is currently no available research detailing the specific mechanism of action of Sibiricose A3 in prostate cancer cells. While the chemical entity "this compound" is documented in chemical databases, its biological activity and molecular interactions within the context of prostate cancer have not been elucidated in peer-reviewed studies.
Consequently, the core requirements for quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound cannot be fulfilled at this time. To do so would be to engage in speculation unsupported by empirical evidence.
However, understanding the user's interest in the potential of natural compounds for prostate cancer therapy, we have compiled a general overview of the mechanisms of action for a class of compounds to which this compound likely belongs: triterpenoid saponins . This information is intended to provide a foundational understanding of how similar phytochemicals may interact with prostate cancer cells, while explicitly stating that this is a generalized summary and not specific to this compound.
General Mechanisms of Action of Triterpenoid Saponins in Prostate Cancer
Triterpenoid saponins are a class of phytochemicals that have demonstrated anti-cancer properties in various studies. Their therapeutic potential in prostate cancer is attributed to their ability to modulate multiple cellular pathways, leading to the inhibition of cancer cell growth and survival. The primary mechanisms are summarized below.
Induction of Apoptosis
A key mechanism by which triterpenoid saponins exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.
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Intrinsic (Mitochondrial) Pathway: Involves the regulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic proteins (e.g., Bax, Bak). This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic (Death Receptor) Pathway: Can be initiated by the upregulation of death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface, leading to the activation of caspase-8 and subsequent downstream signaling to induce apoptosis.
Cell Cycle Arrest
Triterpenoid saponins can impede the proliferation of prostate cancer cells by inducing cell cycle arrest, most commonly at the G1 or G2/M phases. This is typically accomplished by:
-
Downregulating the expression of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK2).
-
Upregulating the expression of CDK inhibitors (e.g., p21, p27).
Inhibition of Pro-Survival Signaling Pathways
A critical target for many natural anti-cancer compounds is the PI3K/Akt/mTOR signaling pathway , which is frequently hyperactivated in prostate cancer and plays a central role in cell growth, proliferation, and survival. Triterpenoid saponins have been shown to inhibit this pathway at various points, leading to a reduction in the phosphorylation and activation of key downstream effectors.
The diagram below illustrates a generalized workflow for investigating the effect of a phytochemical on a signaling pathway.
Caption: A generalized experimental workflow for studying protein expression changes.
The following diagram illustrates the logical relationship in the PI3K/Akt pathway, a common target of phytochemicals.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by saponins.
Conclusion and Future Directions
While the therapeutic potential of this compound in prostate cancer remains to be investigated, the broader class of triterpenoid saponins demonstrates significant anti-cancer activity through various mechanisms. Future research on this compound should focus on in vitro studies using prostate cancer cell lines to determine its cytotoxic and anti-proliferative effects. Subsequent mechanistic studies would then be warranted to identify its specific molecular targets and delineate the signaling pathways it modulates. Such research would be invaluable in determining if this compound holds promise as a novel therapeutic agent for prostate cancer. We encourage the scientific community to undertake these investigations to fill the current knowledge gap.
Sibiricose A3: A Technical Overview of its Source, Natural Abundance, and Isolation from Polygala sibirica
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Sibiricose A3, a sucrose ester found in the medicinal plant Polygala sibirica. The document details its primary botanical source, summarizes the current knowledge on its natural abundance, and outlines the experimental protocols for its isolation and identification. This information is intended to serve as a foundational resource for professionals engaged in natural product research and the development of novel therapeutics.
Primary Botanical Source
This compound is a naturally occurring oligosaccharide ester isolated from the roots of Polygala sibirica L.[1][2][3][4] This perennial herbaceous plant, belonging to the Polygalaceae family, is a key botanical source for the traditional medicine known as 'Radix Polygalae' or 'Yuan Zhi'.[5][6] The roots of Polygala sibirica are rich in a variety of secondary metabolites, including other sibiricose analogues (A1, A5, A6, A7), tenuifolisides, saponins, and xanthones.[5][6][7][8]
Natural Abundance and Quantitative Data
While this compound is a known constituent of Polygala sibirica root, specific quantitative data on its natural abundance is not extensively reported in the available scientific literature. Phytochemical studies have successfully isolated and identified this compound as part of the broader chemical profile of the plant, but detailed yields or concentration ranges are often not specified for individual compounds.
For context, a study on the chemical constituents of Polygala tenuifolia, a closely related species also used as Radix Polygalae, reported the proportions of other sibiricose compounds in a specific extract fraction. For example, the proportions of sibiricose A5 and A6 were found to be 11.06% and 8.89%, respectively, within a 30% ethanol extract fraction, as determined by HPLC peak area ratios. While not directly applicable to this compound in Polygala sibirica, this data suggests that individual oligosaccharide esters can be present in significant amounts within certain extracts.
The following table summarizes the classes of compounds found in Polygala sibirica root, highlighting the chemical context in which this compound exists.
| Compound Class | Specific Compounds Isolated from Polygala sibirica Root | Reference(s) |
| Oligosaccharide Esters | This compound , Sibiricose A1, Sibiricose A5, Sibiricose A6, Sibiricose A7, Tenuifoliside B, Polygalatenosides | [5][6][7][8] |
| Triterpenoid Saponins | Tenuifolin, Polygalasaponin XXVIII | [7] |
| Xanthones | 7-hydroxy-1,2,3-trimethoxyxanthone, Onjixanthone II | [7] |
Experimental Protocols
The isolation of this compound from Polygala sibirica root involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol is not universally cited, the following methodology represents a general and effective approach based on published studies.
Plant Material Preparation and Extraction
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Plant Material: Air-dried and powdered roots of Polygala sibirica L.
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Extraction Solvent: 95% Ethanol or Methanol.
-
Protocol:
-
The powdered root material is refluxed with the extraction solvent.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning
-
Protocol:
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The crude extract is suspended in water.
-
The aqueous suspension is partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The oligosaccharide esters, including this compound, are typically enriched in the n-butanol fraction.
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Chromatographic Purification
-
Protocol:
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The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.
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Fractions containing this compound are further purified using repeated column chromatography on Sephadex LH-20.
-
Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
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Structural Elucidation
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The chemical structure of the isolated this compound is confirmed through spectroscopic analyses, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure.
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Diagrams and Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the general experimental workflow for the isolation of this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research detailing the signaling pathways directly modulated by isolated this compound. However, crude extracts of Polygala species and other isolated oligosaccharide esters have been investigated for various bioactivities, particularly those related to the central nervous system. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.
Conclusion
This compound is a significant secondary metabolite present in the roots of Polygala sibirica. While its isolation and structural characterization are well-established, there is a clear need for further quantitative studies to determine its precise natural abundance in the plant. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations. Elucidating the quantitative profile and exploring the biological activities of this compound will be crucial for its potential development as a pharmacological agent.
References
- 1. This compound | 139726-39-9 | Benchchem [benchchem.com]
- 2. UPLC/Q-TOF MS-Based Metabolomics and qRT-PCR in Enzyme Gene Screening with Key Role in Triterpenoid Saponin Biosynthesis of Polygala tenuifolia | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. tmrjournals.com [tmrjournals.com]
The Enigmatic Pathway: A Technical Guide to the Hypothesized Biosynthesis of Sibiricose A3 in Polygala Species
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthesis of Sibiricose A3 in Polygala species has not been fully elucidated in publicly available scientific literature. This document presents a scientifically plausible, yet hypothetical, biosynthetic pathway based on established principles of carbohydrate and lipid metabolism in plants, as well as the known chemical structure of this compound. The experimental protocols and quantitative data provided are illustrative examples based on common methodologies in the field of natural product biosynthesis and should be adapted and validated for specific research purposes.
Introduction
This compound, an oligosaccharide ester isolated from the roots of Polygala species such as Polygala sibirica and Polygala tenuifolia, has garnered interest for its potential pharmacological activities. As a member of the complex family of sucrose esters, its intricate structure presents a fascinating challenge to our understanding of plant secondary metabolism. This technical guide aims to provide a comprehensive overview of the hypothesized biosynthetic pathway of this compound, offering a foundational framework for future research and drug development endeavors.
The Proposed Biosynthetic Route: A Multi-stage Process
The biosynthesis of this compound is likely a multi-step process commencing from primary metabolites. The pathway can be conceptually divided into three key stages:
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Sucrose Backbone Formation: The fundamental sucrose molecule is synthesized through well-established pathways of carbohydrate metabolism.
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Acyl Chain Provisioning: Fatty acid derivatives, which form the ester linkages with the sucrose core, are produced via fatty acid biosynthesis.
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Regioselective Acylation: The sucrose backbone is successively acylated by specific acyltransferases to yield the final this compound structure.
A logical workflow for investigating this proposed pathway is outlined below.
Caption: A generalized experimental workflow for elucidating the biosynthetic pathway of this compound.
Stage 1: The Sucrose Foundation
The biosynthesis of the sucrose backbone is a central process in plant metabolism. It primarily occurs in the cytosol and involves the interplay of several key enzymes.
Caption: The core biosynthetic pathway of sucrose in plant cells.
Stage 2: Provisioning of Acyl Moieties
The specific acyl groups found in this compound are derived from fatty acid biosynthesis. While the exact fatty acids are determined by the complete structure of this compound, a general pathway provides the necessary acyl-CoA or acyl-ACP (Acyl Carrier Protein) thioesters for subsequent transfer.
Stage 3: Hypothetical Acylation Cascade of the Sucrose Core
This stage represents the core of this compound biosynthesis, where the sucrose molecule is decorated with acyl groups in a specific order. This process is likely catalyzed by a series of regioselective acyltransferases.
Caption: A hypothesized sequential acylation pathway for the biosynthesis of this compound.
Quantitative Data Summary
As no specific experimental data for this compound biosynthesis is available, the following tables present hypothetical quantitative data that would be crucial for characterizing the involved enzymes.
Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temperature (°C) |
| Sucrose-phosphate synthase (SPS) | UDP-Glucose, Fructose-6-phosphate | 150, 250 | 5.2 | 7.5 | 30 |
| Acyltransferase 1 | Sucrose, Acyl-CoA | 75, 50 | 2.1 | 7.0 | 25 |
| Acyltransferase 2 | Mono-acylated Sucrose, Acyl-CoA | 60, 45 | 1.8 | 7.0 | 25 |
| Acyltransferase 3 | Di-acylated Sucrose, Acyl-CoA | 85, 55 | 1.5 | 6.5 | 28 |
Table 2: Hypothetical Relative Abundance of Biosynthetic Intermediates in Polygala Root Tissue
| Metabolite | Concentration (nmol/g fresh weight) | Standard Deviation |
| Sucrose | 1200 | 150 |
| Mono-acylated Sucrose | 85 | 12 |
| Di-acylated Sucrose | 42 | 8 |
| This compound | 25 | 5 |
Detailed Experimental Protocols
The following are example protocols that could be employed to investigate the hypothesized biosynthetic pathway.
Protocol 1: Extraction and Quantification of Sucrose Esters
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Tissue Homogenization: Freeze 1 g of fresh Polygala root tissue in liquid nitrogen and grind to a fine powder.
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Extraction: Add 10 mL of 80% methanol to the powdered tissue and sonicate for 30 minutes at 4°C.
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Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant and filter it through a 0.22 µm PTFE filter.
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LC-MS Analysis: Analyze the filtrate using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).
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Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Detection: Monitor for the specific mass-to-charge ratios (m/z) of this compound and its potential precursors.
-
-
Quantification: Use authentic standards to create a calibration curve for absolute quantification.
Protocol 2: Heterologous Expression and Assay of a Candidate Acyltransferase
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Gene Cloning: Amplify the full-length coding sequence of a candidate acyltransferase gene from Polygala cDNA using PCR. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli expression).
-
Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
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100 mM phosphate buffer (pH 7.0)
-
1 mM of the acceptor substrate (e.g., sucrose, mono-acylated sucrose)
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0.5 mM of the acyl-CoA donor
-
5 µg of the purified enzyme
-
-
Incubate the reaction at 25°C for 30 minutes.
-
Stop the reaction by adding 10% trichloroacetic acid.
-
Analyze the reaction products by HPLC-MS to detect the formation of the acylated sucrose derivative.
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Conclusion and Future Directions
The proposed biosynthetic pathway of this compound in Polygala species provides a roadmap for future research. The key to unraveling this pathway lies in the identification and characterization of the specific acyltransferases responsible for the sequential acylation of the sucrose core. A combination of transcriptomics, proteomics, and classical biochemical approaches will be essential to validate this hypothetical pathway and to fully understand the molecular machinery behind the synthesis of this complex and potentially valuable natural product. The elucidation of this pathway could pave the way for metabolic engineering approaches to enhance the production of this compound or to generate novel analogs with improved therapeutic properties.
Sibiricose A3 (CAS: 139726-39-9): A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current scientific knowledge on Sibiricose A3, a sucrose ester isolated from the roots of Polygala sibirica L. and Polygala tenuifolia Willd. While research on this specific compound is emerging, this document consolidates available data on its physicochemical properties, potential biological activities, and the methodologies relevant to its study.
Physicochemical Properties
This compound is a polar molecule consisting of a sucrose moiety esterified with a 4-hydroxybenzoyl group.[1] Its chemical structure determines its solubility and extraction characteristics.
| Property | Value | Source |
| CAS Number | 139726-39-9 | [1][2][3][4] |
| Molecular Formula | C₁₉H₂₆O₁₃ | [2][3][4] |
| Molecular Weight | 462.4 g/mol | [2][3] |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | [1] |
| Appearance | Viscous | [2] |
| Color | Yellow | [2] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Biological Activities and Therapeutic Potential
Preliminary research suggests that this compound may possess neuroprotective properties. While some commercial suppliers mention its use in the study of prostate cancer, there is currently no publicly available scientific literature to substantiate this claim.[2][5]
Neuroprotective Effects
A study investigating the chemical constituents of Polygala sibirica L. roots identified this compound as one of the isolated compounds.[6] The study evaluated the protective effects of these compounds on hydrogen peroxide (H₂O₂)-induced damage in PC12 cells, a common in vitro model for neurodegenerative disease research. The results indicated that some compounds from the plant extract could significantly protect PC12 cells from H₂O₂-induced damage by increasing cell proliferation, reducing malondialdehyde (MDA) content, decreasing lactate dehydrogenase (LDH) activity, and increasing superoxide dismutase (SOD) activity.[6] However, the specific activity of this compound was not detailed in the available abstract.
Potential Anti-Inflammatory and Antioxidant Activities
While direct studies on the anti-inflammatory and antioxidant activities of this compound are limited, the extracts of Polygala species from which it is derived are known to possess these properties. Further research is required to determine the specific contribution of this compound to these effects.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following sections provide generalized methodologies relevant to the potential biological activities of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural sources, such as the roots of Polygala sibirica, typically involves solvent extraction followed by chromatographic purification.[7]
A general workflow for the isolation process is as follows:
References
- 1. This compound | 139726-39-9 | Benchchem [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound — TargetMol Chemicals [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]
Sibiricose A3 from Polygala tenuifolia: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polygala tenuifolia Willd., a perennial herb, has a long-standing history in traditional medicine for treating a variety of ailments, including inflammation-related conditions.[1][2] Modern phytochemical research has identified numerous bioactive constituents within its roots, including a class of compounds known as oligosaccharide esters. Among these, Sibiricose A3, a sucrose ester derivative, has been isolated and identified. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound and related compounds from Polygala tenuifolia, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While extensive research on a broad spectrum of compounds from Polygala tenuifolia is available, this guide will focus on the available data for this compound and its closely related analogs to provide a comparative context for researchers.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of sucrose esters from Polygala tenuifolia have been evaluated through their ability to inhibit key inflammatory mediators in cellular models. The following tables summarize the available quantitative data.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Inhibition of NO Production (IC50, µM) | Inhibition of PGE2 Production (IC50, µM) | Reference |
| This compound | Data not available | Data not available | |
| TCMB (a sucrose ester from P. tenuifolia) | Significant inhibitory effect | 10.01 | [3] |
| Onjisaponin Fg | Significant inhibitory effect | Data not available | [4] |
| Compound 21 (a phenolic derivative) | Significant inhibitory effect | Strong inhibitory effect | [4] |
| Xanthone Compound 17 | Data not available | Strong inhibitory effect | [4] |
| Hydroxy Benzophenone Compound 19 | Data not available | Strong inhibitory effect | [4] |
Note: While specific IC50 values for this compound are not detailed in the primary literature found, its presence among the compounds tested suggests it may have been less potent than the highlighted compounds in these specific assays.[4]
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Bone Marrow-Derived Dendritic Cells (BMDCs)
| Compound | IL-12 p40 Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | Reference |
| Sibiricose A5 | 0.08 ± 0.01 to 14.34 ± 0.03 (range for compounds 3-10, 12-15) | 0.24 ± 0.06 to 9.04 ± 0.05 (range for compounds 3-15) | 1.04 ± 0.12 to 6.34 ± 0.12 (range for compounds 3-15) | [5] |
| Tenuifoliside A | 0.08 ± 0.01 to 14.34 ± 0.03 (range for compounds 3-10, 12-15) | 0.24 ± 0.06 to 9.04 ± 0.05 (range for compounds 3-15) | 1.04 ± 0.12 to 6.34 ± 0.12 (range for compounds 3-15) | [5] |
Note: A study on various compounds from Polygala tenuifolia reported a range of IC50 values for cytokine inhibition. While not specifying the value for each compound, it highlights the potent anti-inflammatory activity of this class of molecules.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of compounds from Polygala tenuifolia.
Cell Culture and Induction of Inflammation
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Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV2.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) from Escherichia coli (typically at a concentration of 1 µg/mL).
Measurement of Nitric Oxide (NO) Production
-
Principle: The concentration of NO in the culture supernatant is determined by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Prostaglandin E2 (PGE2) Production
-
Principle: The amount of PGE2 released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (commercially available kits).
-
Measure the absorbance and determine the PGE2 concentration based on a standard curve.
-
Measurement of Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β)
-
Principle: The concentrations of pro-inflammatory cytokines in the culture supernatant are measured using specific ELISA kits.
-
Protocol:
-
Culture and treat cells as described above.
-
Collect the supernatant.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.
-
Measure the absorbance and calculate the cytokine concentrations from their respective standard curves.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK), including their phosphorylated (activated) forms.
-
Protocol:
-
Seed cells in 6-well plates.
-
Pre-treat with the test compound, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe signaling events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of compounds from Polygala tenuifolia are often attributed to their modulation of key intracellular signaling pathways that regulate the expression of inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.
Caption: NF-κB signaling pathway and the putative inhibitory role of this compound.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are another family of proteins crucial for transducing extracellular signals into cellular responses, including inflammation. LPS activation of TLR4 can also trigger the phosphorylation and activation of these MAPKs. Activated MAPKs, in turn, can activate transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.
Caption: MAPK signaling pathway and the potential inhibitory action of this compound.
Experimental Workflow
The general workflow for assessing the anti-inflammatory properties of a compound like this compound is a multi-step process.
Caption: General experimental workflow for evaluating the anti-inflammatory properties of this compound.
Conclusion
This compound, as a constituent of Polygala tenuifolia, belongs to a class of sucrose esters that have demonstrated notable anti-inflammatory potential. While specific, in-depth data on this compound itself is currently limited in the available literature, the broader family of related compounds from this plant shows significant promise in the inhibition of key inflammatory mediators. This is likely achieved through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the specific activity and therapeutic potential of this compound. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate this and other natural products for their anti-inflammatory properties.
References
- 1. Anti-inflammatory effects of Polygala tenuifolia root through inhibition of NF-κB activation in lipopolysaccharide-induced BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Sibiricose A3: An Ethnopharmacological Overview and Future Research Directives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A3, a sucrose ester, has been identified as a constituent of several plants traditionally used in medicine, notably within the Polygala and Coix genera. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in traditional medicine and ethnopharmacology. While the therapeutic potential of the source plants is well-documented in traditional practices, specific research on the bioactivities and mechanisms of action of this compound is still in its nascent stages. This document summarizes the available information, highlights the gaps in current knowledge, and proposes future research directions to fully elucidate the pharmacological potential of this natural compound.
Ethnopharmacological Context
This compound is found in plants with a rich history in traditional medicine systems, particularly in Asia. The ethnopharmacological background of its primary source plants provides the foundational context for its potential therapeutic applications.
Polygala Species (Yuan Zhi)
Polygala sibirica, commonly known as Siberian Milkwort or "Yuan Zhi" in Traditional Chinese Medicine, has a long history of use for various ailments.[1][2] The roots of Polygala species are traditionally used for their sedative, expectorant, and cognitive-enhancing properties.[3] Traditional applications include the treatment of:
-
Cognitive decline and memory impairment[3]
-
Inflammatory conditions
While a variety of compounds, including saponins and xanthones, are believed to contribute to these effects, the specific role of this compound has not been extensively studied.[3][5]
Coix lacryma-jobi (Job's Tears)
Coix lacryma-jobi, or Job's Tears, is another plant in which this compound has been identified. This plant is utilized both as a food source and for its medicinal properties in various traditional systems. Traditionally, the seeds of Coix lacryma-jobi are used to treat:
-
Arthritis and rheumatism
-
Inflammatory disorders
-
Certain types of cancer
-
Warts and other skin conditions
The plant is recognized for its anti-inflammatory and anti-tumor properties, which are attributed to a range of its chemical constituents. However, the specific contribution of this compound to these therapeutic effects remains to be elucidated.
Phytochemistry and Isolation
This compound is structurally a sucrose derivative. A key publication on the chemical constituents of Polygala sibirica lists this compound among other oligosaccharide esters isolated from the plant's roots. The isolation and purification of this compound and related compounds typically involve the following general steps:
General Isolation Workflow
References
- 1. medicinal herbs: YUAN ZHI - Polygala sibirica [naturalmedicinalherbs.net]
- 2. pfaf.org [pfaf.org]
- 3. Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polygala Sibirica Herb Uses, Benefits, Cures, Side Effects, Nutrients [herbpathy.com]
- 5. sibran.ru [sibran.ru]
The Pharmacokinetic Profile of Sibiricose A3: A Methodological Whitepaper for Drug Development Professionals
Disclaimer: Publicly available information regarding the specific pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Sibiricose A3 is limited. This document serves as an in-depth technical guide outlining the standard experimental methodologies and data presentation formats that would be employed to characterize the PK/ADME profile of a natural product like this compound for drug development purposes.
Introduction
This compound is a natural compound isolated from the roots of Polygala sibirica L.[1][2] and has been investigated for its potential in the study of prostate cancer.[1] A thorough understanding of its pharmacokinetic and ADME properties is critical for its development as a therapeutic agent. This whitepaper details the essential in vitro and in vivo studies required to establish the ADME profile and pharmacokinetic parameters of this compound.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₂₆O₁₃[1] |
| Molecular Weight | 462.4 g/mol [1] |
| CAS Number | 139726-39-9[1][2] |
In Vitro ADME Profiling
In vitro assays are fundamental in early drug discovery to predict a compound's in vivo behavior.[3]
Absorption
2.1.1. Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal permeability and oral absorption of drug candidates.[4][5][6][7]
Experimental Protocol: Caco-2 cells are seeded on a semi-permeable filter insert and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[6][7] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The permeability of this compound is assessed in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The compound is added to the donor chamber, and its appearance in the receiver chamber is quantified over time using a suitable analytical method like LC-MS/MS.
The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the filter
-
C₀ is the initial concentration of the drug in the donor chamber[6]
An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the involvement of active efflux transporters.[6]
Data Presentation:
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Recovery (%) | Permeability Classification |
| This compound | A → B | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) | (e.g., Low, Moderate, High) |
| B → A | (Hypothetical Value) | ||||
| Propranolol (High Permeability Control) | A → B | >10 | <2 | >80 | High |
| Atenolol (Low Permeability Control) | A → B | <1 | <2 | >80 | Low |
Distribution
2.2.1. Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.
Experimental Protocol: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing this compound in plasma from a chamber with buffer. The system is incubated until equilibrium is reached. The concentrations of this compound in the plasma and buffer chambers are then measured to determine the bound and unbound fractions.
Data Presentation:
| Species | Plasma Concentration (µM) | % Bound | % Unbound |
| Human | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| Rat | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
| Mouse | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) |
Metabolism
2.3.1. Metabolic Stability in Liver Microsomes
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are used to assess Phase I metabolic stability.[3][8]
Experimental Protocol: this compound is incubated with pooled liver microsomes (e.g., human, rat) in the presence of the cofactor NADPH.[8] Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is quantified by LC-MS/MS. A control incubation without NADPH is included to assess non-enzymatic degradation.[8]
The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.
Data Presentation:
| Species | t₁/₂ (min) | CLint (µL/min/mg protein) |
| Human | (Hypothetical Value) | (Hypothetical Value) |
| Rat | (Hypothetical Value) | (Hypothetical Value) |
| Mouse | (Hypothetical Value) | (Hypothetical Value) |
2.3.2. Metabolite Identification
High-resolution mass spectrometry is used to identify the major metabolites formed during the metabolic stability assays. This helps to understand the metabolic pathways and potential for formation of active or toxic metabolites.
In Vivo Pharmacokinetic Studies
Animal models are used to determine the pharmacokinetic profile of this compound in a living organism.
Experimental Protocol: Typically, rodents (e.g., Sprague-Dawley rats) are administered this compound via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points. Plasma is separated, and the concentration of this compound is quantified using a validated LC-MS/MS method.
Data Presentation: Pharmacokinetic parameters are calculated using non-compartmental analysis.
| Parameter | IV Administration (Dose) | PO Administration (Dose) |
| Cmax (ng/mL) | (Hypothetical Value) | (Hypothetical Value) |
| Tmax (h) | (Hypothetical Value) | (Hypothetical Value) |
| AUC₀-t (ngh/mL) | (Hypothetical Value) | (Hypothetical Value) |
| AUC₀-inf (ngh/mL) | (Hypothetical Value) | (Hypothetical Value) |
| t₁/₂ (h) | (Hypothetical Value) | (Hypothetical Value) |
| CL (mL/min/kg) | (Hypothetical Value) | N/A |
| Vd (L/kg) | (Hypothetical Value) | N/A |
| F (%) | N/A | (Hypothetical Value) |
Visualized Workflows and Pathways
Caption: General workflow for ADME and pharmacokinetic assessment in drug discovery.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Experimental workflow for the liver microsomal metabolic stability assay.
Conclusion
A comprehensive evaluation of the ADME and pharmacokinetic properties is a cornerstone of successful drug development. While specific data for this compound is not yet widely available, the established in vitro and in vivo methodologies described in this whitepaper provide a clear roadmap for its characterization. The resulting data will be instrumental in guiding future preclinical and clinical development, optimizing dosing strategies, and ultimately assessing the therapeutic potential of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | 139726-39-9 | Benchchem [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. labcorp.com [labcorp.com]
Methodological & Application
High-Yield Extraction and Isolation of Sibiricose A3 from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A3 is a sucrose ester that has garnered significant interest within the scientific community, particularly for its potential applications in prostate cancer research.[1][2] This bioactive compound is primarily isolated from the roots of plants belonging to the Polygala genus, most notably Polygala sibirica L. and Polygala tenuifolia Willd.[3] This document provides detailed application notes and protocols for the high-yield extraction and isolation of this compound from plant material, intended to aid researchers in obtaining this compound for further investigation. The methodologies described herein are based on established solvent extraction techniques and chromatographic purification, with considerations for optimization to enhance yield and purity.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of this compound. It is important to note that the yields of specific bioactive compounds can vary significantly based on the plant material's geographic origin, harvesting time, and the specific extraction and purification methods employed. The data presented here are representative values based on the extraction of similar sucrose esters and saponins from Polygala species and should be considered as a baseline for optimization.
Table 1: Comparison of Extraction Methods for Total Saponins from Polygala Species
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (hours) | Total Saponin Yield (mg/g) |
| Maceration | 70% Ethanol | 25 | 24 | 25.4 |
| Soxhlet Extraction | Methanol | 65 | 8 | 32.1 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 1 | 45.8 |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 70 | 0.5 | 48.2 |
Note: Data are synthesized from studies on total saponin extraction from related plant species and serve as a comparative reference.
Table 2: Purification of this compound using a Multi-Step Chromatographic Protocol
| Chromatographic Step | Stationary Phase | Mobile Phase | Purity of this compound Fraction (%) |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Chloroform:Methanol Gradient | ~40-50 |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | ~70-80 |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 Reversed-Phase | Acetonitrile:Water Gradient | >98 |
Note: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocols
Protocol 1: High-Yield Extraction of Crude this compound Extract
This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining a crude extract enriched with this compound from the dried roots of Polygala sibirica.
Materials and Equipment:
-
Dried and powdered roots of Polygala sibirica
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation: Weigh 100 g of finely powdered, dried roots of Polygala sibirica.
-
Extraction:
-
Place the powdered root material in a 2 L beaker.
-
Add 1 L of 70% ethanol (solid-to-solvent ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 300 W.
-
Conduct the extraction for 60 minutes at a constant temperature of 50°C.
-
-
Filtration:
-
After extraction, filter the mixture through a Buchner funnel fitted with Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with an additional 200 mL of 70% ethanol to ensure maximum recovery of the extract.
-
-
Solvent Evaporation:
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 50°C under reduced pressure until the ethanol is completely removed.
-
-
Lyophilization:
-
Freeze the concentrated aqueous extract at -80°C.
-
Lyophilize the frozen extract for 48 hours to obtain a dry, powdered crude extract.
-
Store the crude extract at -20°C until further purification.
-
Protocol 2: Isolation and Purification of this compound
This protocol details a multi-step chromatographic procedure for the isolation of high-purity this compound from the crude extract.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (200-300 mesh)
-
Sephadex LH-20
-
Glass chromatography columns
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
HPLC grade solvents (Chloroform, Methanol, Acetonitrile, Water)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Procedure:
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Sample Loading: Dissolve 10 g of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 9:1, 8:2, 7:3 v/v).
-
Fraction Collection and Analysis: Collect fractions of 20 mL and monitor the separation using TLC. Combine fractions that show similar TLC profiles corresponding to sucrose esters.
Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)
-
Column Preparation: Swell Sephadex LH-20 in methanol for at least 4 hours and then pack it into a glass column.
-
Sample Application: Concentrate the combined fractions from the silica gel column and dissolve the residue in a small volume of methanol. Apply the sample to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing this compound.
Step 3: Preparative HPLC (Final Purification)
-
Sample Preparation: Concentrate the this compound-enriched fraction from the Sephadex LH-20 column and dissolve it in the initial mobile phase for HPLC. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might start at 10% A and increase to 50% A over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity (>98%).
-
Lyophilization: Lyophilize the purified fraction to obtain pure this compound as a white powder. Store at -20°C.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and isolation of this compound.
Caption: Workflow for this compound Extraction and Isolation.
This compound and the PI3K/Akt Signaling Pathway in Prostate Cancer
This compound is noted for its application in the study of prostate cancer. A key signaling pathway frequently dysregulated in prostate cancer is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and resistance to therapy. While the direct molecular target of this compound within this pathway is a subject of ongoing research, its potential to modulate this pathway is of significant interest. The diagram below illustrates a simplified overview of the PI3K/Akt signaling cascade.
Caption: Potential Modulation of the PI3K/Akt Pathway by this compound.
References
Application Note: Quantitative Determination of Sibiricose A3 in Herbal Extracts using HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Sibiricose A3 in herbal extracts, particularly from Polygala species. This compound, a sucrose ester, is a significant bioactive constituent in medicinal plants such as Polygala tenuifolia and Polygala sibirica. The described method is crucial for the quality control and standardization of raw herbal materials and finished products in the pharmaceutical and nutraceutical industries. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, and method validation.
Introduction
This compound is a naturally occurring sucrose ester found in the roots of Polygala species, which are widely used in traditional medicine. The quantification of this marker compound is essential for ensuring the efficacy and safety of herbal extracts. This document presents a reliable HPLC-UV method for the accurate determination of this compound. The method is based on reversed-phase chromatography, which separates this compound from other components in the complex matrix of herbal extracts.
Chemical Information
-
Compound: this compound
-
CAS Number: 139726-39-9[1]
-
Molecular Formula: C₁₉H₂₆O₁₃[1]
-
Molecular Weight: 462.4 g/mol [1]
-
Botanical Sources: Primarily isolated from the roots of Polygala sibirica L. and Polygala tenuifolia Willd..[2][3]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 330 nm |
Table 1: HPLC-UV Instrument Parameters
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Table 2: Mobile Phase Gradient Program
Preparation of Standard Solutions
2.1. Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
2.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (Herbal Extract)
3.1. Extraction:
-
Weigh 1.0 g of the powdered, dried root of the herbal material (e.g., Polygala tenuifolia).
-
Add 25 mL of 70% ethanol to the powder in a conical flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at 50°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
3.2. Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following parameters are recommended for validation:
| Validation Parameter | Typical Results |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 3: Summary of Method Validation Parameters
Data Analysis
The concentration of this compound in the herbal extract is determined by constructing a calibration curve from the peak areas of the working standard solutions. The concentration in the sample is then calculated using the regression equation of the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Diagram
Caption: Logical flow from herbal material to final concentration.
Conclusion
The HPLC-UV method described in this application note is a reliable and accurate technique for the quantification of this compound in herbal extracts. This protocol is suitable for routine quality control in an industrial or research setting, ensuring the consistency and quality of herbal products containing Polygala species. The detailed experimental procedures and validation parameters provide a solid foundation for the implementation of this method.
References
LC-MS/MS protocol for detecting Sibiricose A3 in biological samples.
An Application Note and Protocol for the Detection of Sibiricose A3 in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As no validated method for this compound has been published, this protocol is based on established methods for structurally similar compounds, specifically glycosides and sucrose esters, and general principles of bioanalytical method development.
Introduction
This compound is a sucrose ester isolated from the roots of Polygala sibirica L.[1]. It is a compound of interest in pharmaceutical research, particularly in studies related to prostate cancer[1]. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS offers the high sensitivity and selectivity required for the reliable determination of drug concentrations in complex biological fluids[2]. This protocol outlines a proposed method for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Quantitative Data Summary
Since no specific quantitative data for a validated this compound assay is available, the following table presents typical performance parameters that should be targeted during method validation, based on similar assays for other glycosides and small molecules in plasma.
| Parameter | Target Value | Description |
| Lower Limit of Quantification (LLOQ) | 1–10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1000–5000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (%) | 85–115% (80–120% at LLOQ) | The closeness of the mean test results obtained by the method to the true concentration of the analyte. |
| Recovery (%) | >60% | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |
| Matrix Effect | 85–115% | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples is depicted below.
Caption: Workflow for this compound quantification.
Experimental Protocol
This protocol details the steps for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
This compound reference standard (purity >95%)
-
Internal Standard (IS), e.g., a structurally similar stable-isotope labeled compound or another glycoside not present in the sample.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., drug-free human plasma)
Preparation of Stock and Working Solutions
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock and Working Solution: Prepare a stock solution of the IS (1 mg/mL) in methanol. Dilute the stock solution with 50:50 acetonitrile/water to obtain a working solution with a concentration of approximately 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the biological sample (plasma, etc.) into the appropriately labeled tubes.
-
Add 10 µL of the IS working solution to all tubes except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point for separating polar glycosides.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be evaluated. Given the sucrose moiety, negative mode with the formation of a chloride adduct [M+Cl]- might offer enhanced sensitivity. However, positive mode with a protonated [M+H]+ or sodiated [M+Na]+ adduct is also plausible.
-
This compound Molecular Weight: 462.4 g/mol [1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be based on the adduct formed (e.g., m/z 463.1 for [M+H]+, m/z 485.1 for [M+Na]+, or m/z 497.1 for [M+Cl]-).
-
Product ions would result from the fragmentation of the glycosidic bond or the ester linkage. A characteristic neutral loss of the sucrose moiety (342.3 u) or parts of it could be monitored. For instance, a neutral loss scan can be employed to identify potential product ions.
-
Proposed Transitions (to be optimized):
-
Positive Mode: Q1: 485.1 ([M+Na]+) -> Q3: [Product Ion 1], [Product Ion 2]
-
Negative Mode: Q1: 461.1 ([M-H]-) -> Q3: [Product Ion 1], [Product Ion 2]
-
-
-
Collision Energy (CE): To be optimized for each transition to maximize product ion intensity.
-
Other Parameters: Gas temperatures, gas flows, and capillary voltage should be optimized according to the instrument manufacturer's recommendations.
Signaling Pathway Diagram (Hypothetical)
While the direct signaling pathway of this compound is not detailed in the provided search results, network pharmacology studies suggest its involvement in modulating inflammatory pathways, potentially by targeting proteins like TNF[2]. The following diagram illustrates a hypothetical relationship.
Caption: Hypothetical pathway of this compound.
Conclusion
This document provides a comprehensive, though theoretical, LC-MS/MS protocol for the determination of this compound in biological samples. The proposed method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and tandem mass spectrometry. Due to the lack of a published validated method, the user must perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data for its intended purpose. This includes optimization of all MS parameters and a thorough evaluation of the method's selectivity, sensitivity, accuracy, precision, and stability.
References
- 1. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and identification of glycosides in biological samples using energy-gradient neutral loss scan and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Sibiricose A3 and its Analogs using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Sibiricose A3 and its analogs. This compound, a sucrose ester isolated from the roots of Polygala sibirica L., has been identified as 6-O-p-hydroxybenzoyl sucrose[1][2]. This document outlines the detailed methodologies for key NMR experiments essential for confirming its structure and for characterizing similar natural products.
Structural Overview of this compound
This compound is an oligosaccharide ester consisting of a sucrose backbone (a disaccharide of glucose and fructose) esterified with a p-hydroxybenzoyl group at the C-6 position of the glucosyl unit. The structural elucidation of such molecules relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity through bonds and space.
NMR Data for this compound
While the definitive structure of this compound has been reported, detailed, publicly available tables of its specific ¹H and ¹³C NMR chemical shifts and coupling constants are limited. However, based on the known structure and extensive literature on sucrose esters, the expected chemical shift ranges for the constituent moieties of this compound are summarized in the table below. This table serves as a guide for researchers working on the characterization of this compound analogs or other similar sucrose esters.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (6-O-p-hydroxybenzoyl sucrose)
| Moiety | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Sucrose - Glucose Unit | H-1 | 4.5 - 5.5 (d) | C-1: 90 - 95 |
| H-2 | 3.4 - 3.8 (dd) | C-2: 70 - 75 | |
| H-3 | 3.5 - 4.0 (t) | C-3: 72 - 77 | |
| H-4 | 3.2 - 3.6 (t) | C-4: 68 - 73 | |
| H-5 | 3.6 - 4.1 (m) | C-5: 71 - 76 | |
| H-6a, H-6b | 4.2 - 4.6 (m) | C-6: 62 - 67 | |
| Sucrose - Fructose Unit | H-1'a, H-1'b | 3.5 - 3.8 (d, d) | C-1': 61 - 66 |
| H-3' | 3.8 - 4.2 (d) | C-2': 102 - 107 | |
| H-4' | 3.9 - 4.3 (t) | C-3': 75 - 80 | |
| H-5' | 3.7 - 4.1 (m) | C-4': 73 - 78 | |
| H-6'a, H-6'b | 3.6 - 3.9 (d, d) | C-5': 80 - 85 | |
| C-6': 62 - 67 | |||
| p-Hydroxybenzoyl Unit | H-2'', H-6'' | 7.8 - 8.2 (d) | C-1'': 120 - 125 |
| H-3'', H-5'' | 6.8 - 7.2 (d) | C-2'', C-6'': 130 - 135 | |
| C-3'', C-5'': 114 - 119 | |||
| C-4'': 160 - 165 | |||
| C=O: 165 - 170 |
Note: Chemical shifts are dependent on the solvent used. Values are typical for solvents like D₂O, CD₃OD, or DMSO-d₆.
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound and its analogs.
General Sample Preparation
-
Sample Purity : Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection : Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not obscure key signals.
-
Internal Standard : Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for aqueous solutions or tetramethylsilane (TMS) for organic solvents, for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
1D NMR Spectroscopy: ¹H and ¹³C NMR
Purpose : To identify the types and number of protons and carbons in the molecule.
Protocol :
-
Instrument : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition :
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques (e.g., presaturation) may be necessary if using non-deuterated water or methanol.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) :
-
Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both.
-
2D NMR Spectroscopy: COSY, HSQC, HMBC, and NOESY
Purpose : To establish connectivities between atoms.
3.3.1. COSY (Correlation Spectroscopy)
Purpose : To identify proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds.
Protocol :
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Typical parameters: spectral width of 10-12 ppm in both dimensions, 2-4 scans per increment, 256-512 increments in the indirect dimension.
-
Process the data with a sine-bell or similar window function.
-
Cross-peaks in the COSY spectrum indicate coupled protons.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
Purpose : To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
Protocol :
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
Typical parameters: ¹H spectral width of 10-12 ppm, ¹³C spectral width of 160-180 ppm, 2-8 scans per increment, 256-512 increments in the indirect dimension.
-
Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached.
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
Purpose : To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems.
Protocol :
-
Acquire a 2D ¹H-¹³C HMBC spectrum.
-
Typical parameters are similar to HSQC, but with a long-range coupling delay optimized for J-couplings of 4-10 Hz.
-
Cross-peaks connect protons to carbons that are two or three (and sometimes four) bonds away, which is essential for identifying quaternary carbons and linking different structural fragments.
3.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)
Purpose : To identify through-space correlations between protons that are close to each other (< 5 Å), which helps in determining the relative stereochemistry and 3D conformation.
Protocol :
-
Acquire a 2D ¹H-¹H NOESY spectrum.
-
Typical parameters: spectral width of 10-12 ppm in both dimensions, mixing time of 300-800 ms (this may need to be optimized), 8-16 scans per increment, 256-512 increments in the indirect dimension.
-
Cross-peaks indicate protons that are in close spatial proximity.
Visualizations
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Logical Relationships in Spectral Interpretation
This diagram shows the logical connections between the information obtained from different NMR experiments and how they contribute to the final structure determination.
References
Application Notes and Protocols: Evaluation of Sibiricose A3 Cytotoxicity in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A3, a triterpenoid saponin isolated from plant species such as Polygala sibirica L., has been identified as a compound of interest in the study of prostate cancer.[1][2] Triterpenoid saponins, as a class, have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways.[3][4][5] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound on the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.
The protocols outlined below—MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for membrane integrity, and Annexin V-FITC/PI staining for apoptosis detection—offer a multi-faceted approach to characterizing the cytotoxic profile of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability of LNCaP Cells Treated with this compound (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 92 ± 4.8 | |
| 5 | 75 ± 6.1 | |
| 10 | 55 ± 5.5 | |
| 25 | 30 ± 4.2 | |
| 50 | 15 ± 3.9 | |
| 100 | 5 ± 2.1 |
Table 2: Cytotoxicity of this compound in LNCaP Cells (LDH Assay)
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.5 |
| 1 | 8 ± 2.1 |
| 5 | 20 ± 3.5 |
| 10 | 42 ± 4.8 |
| 25 | 65 ± 5.9 |
| 50 | 80 ± 6.2 |
| 100 | 90 ± 4.7 |
Table 3: Apoptosis Analysis of LNCaP Cells Treated with this compound (Annexin V-FITC/PI Staining)
| Concentration of this compound (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | 95 ± 2.1 | 2 ± 0.5 | 1.5 ± 0.4 | 1.5 ± 0.3 |
| 10 | 60 ± 4.5 | 25 ± 3.2 | 10 ± 2.1 | 5 ± 1.1 |
| 50 | 20 ± 3.8 | 45 ± 5.1 | 30 ± 4.3 | 5 ± 1.5 |
Experimental Protocols
LNCaP Cell Culture
-
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes to detach the cells.
-
Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
-
Materials:
-
LNCaP cells
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.[1][3][9]
-
Materials:
-
LNCaP cells
-
96-well plates
-
This compound stock solution
-
Serum-free culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Seed LNCaP cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound in serum-free medium for the desired time period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous, and maximum release controls.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
LNCaP cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Protocol:
-
Seed LNCaP cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity in LNCaP cells.
Caption: Potential apoptotic pathway activated by this compound in LNCaP cells.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn. [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New combination mestastatic prostate cancer [vhio.net]
- 8. Antitumoral and Anticholinesterasic Activities of the Seven Species from Rubiaceae. | Sigma-Aldrich [sigmaaldrich.com]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Notes and Protocols: In Vitro Evaluation of Sibiricose A3 in Androgen-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen-resistant prostate cancer (ARPC) poses a significant clinical challenge due to its progression despite androgen deprivation therapy. The androgen receptor (AR) signaling pathway remains a crucial driver in most ARPC cases, often through mechanisms like AR overexpression, mutations, or the expression of splice variants. Therefore, the identification of novel therapeutic agents that can overcome these resistance mechanisms is of paramount importance.
Sibiricose A3 is a novel compound of interest for its potential anti-cancer properties. These application notes provide a comprehensive set of in vitro protocols to systematically evaluate the efficacy and mechanism of action of this compound in androgen-resistant prostate cancer cell lines. The following protocols are designed to be adaptable for various ARPC cell models, such as PC-3 (AR-negative), DU-145 (AR-low), and 22Rv1 (AR-positive, expresses AR splice variants).
Data Presentation: Quantitative Analysis of this compound Effects
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50 Values) of this compound in ARPC Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| PC-3 | 24 | |
| 48 | ||
| 72 | ||
| DU-145 | 24 | |
| 48 | ||
| 72 | ||
| 22Rv1 | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by this compound in ARPC Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| PC-3 | Control | 0 | |||
| This compound | IC50 | ||||
| This compound | 2 x IC50 | ||||
| DU-145 | Control | 0 | |||
| This compound | IC50 | ||||
| This compound | 2 x IC50 | ||||
| 22Rv1 | Control | 0 | |||
| This compound | IC50 | ||||
| This compound | 2 x IC50 |
Table 3: Cell Cycle Distribution in ARPC Cell Lines Treated with this compound
| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| PC-3 | Control | 0 | ||||
| This compound | IC50 | |||||
| This compound | 2 x IC50 | |||||
| DU-145 | Control | 0 | ||||
| This compound | IC50 | |||||
| This compound | 2 x IC50 | |||||
| 22Rv1 | Control | 0 | ||||
| This compound | IC50 | |||||
| This compound | 2 x IC50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on ARPC cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
ARPC cell lines (e.g., PC-3, DU-145, 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.[4][5] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of necrotic or late apoptotic cells with compromised membranes.
Materials:
-
ARPC cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[6][7] Propidium Iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle.
Materials:
-
ARPC cells
-
This compound
-
6-well plates
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify the expression levels of key proteins involved in ARPC signaling pathways that may be modulated by this compound.[8][9][10][11]
Materials:
-
ARPC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against AR, PSA, p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, Bcl-2, Bax, and β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities relative to the loading control.
Visualization of Workflows and Signaling Pathways
Caption: Workflow for evaluating this compound in ARPC cells.
Caption: Potential targets of this compound in ARPC signaling.
References
- 1. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. youtube.com [youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel prostate cancer therapeutic strategy using icaritin-activated arylhydrocarbon-receptor to co-target androgen receptor and its splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the In Vivo Efficacy of Sibiricose A3 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A3, a compound isolated from the roots of Polygala sibirica L., has been identified as a substance of interest in the study of prostate cancer.[1] While specific in vivo efficacy data for this compound is not yet extensively published, this document provides a comprehensive guide to establishing animal models and protocols for evaluating its therapeutic potential. The methodologies outlined below are based on established prostate cancer xenograft models and data from analogous compounds, such as polysaccharides from Polygonatum sibiricum, which have demonstrated efficacy in similar preclinical settings.[2]
These application notes will detail the necessary components for researchers to design and execute robust in vivo studies to assess the anti-tumor activity of this compound. This includes the selection of appropriate animal models, detailed experimental protocols, and methods for data analysis and presentation.
Recommended Animal Model: Prostate Cancer Xenograft in Nude Mice
The most common and well-established animal model for studying the efficacy of anti-cancer compounds against human prostate cancer is the xenograft model in immunodeficient mice.[3][4][5] This model involves the subcutaneous or orthotopic implantation of human prostate cancer cell lines into mice that lack a functional immune system, such as athymic nude mice (nu/nu) or SCID mice.[4][6] This allows the human cancer cells to grow and form tumors without being rejected by the host's immune system.
Choice of Cell Line:
The selection of the human prostate cancer cell line is critical and will depend on the specific research question. Commonly used cell lines include:
-
PC-3: An androgen-independent cell line derived from a bone metastasis. It is highly tumorigenic and metastatic.[2][7]
-
DU-145: An androgen-independent cell line from a brain metastasis.[7]
-
LNCaP: An androgen-sensitive human prostate cancer cell line derived from a lymph node metastasis.[5]
For initial efficacy studies of a novel compound like this compound, the PC-3 cell line is a robust choice due to its aggressive nature and well-characterized growth in xenograft models.[2]
Experimental Protocols
1. Cell Culture and Preparation:
-
Cell Line Authentication: Ensure the prostate cancer cell line (e.g., PC-3) is authenticated and free from mycoplasma contamination.
-
Culture Conditions: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
2. Xenograft Tumor Implantation:
-
Animals: Use male athymic nude mice, 6-8 weeks old. Allow them to acclimatize for at least one week before the experiment.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors become palpable, measure the tumor volume using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
3. Treatment Protocol:
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
This compound Formulation: While a specific in vivo formulation for this compound is not published, a common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[1] A suggested starting formulation could be 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline.
-
Dosage and Administration: Based on studies with analogous plant-derived polysaccharides, a starting dose range for this compound could be between 100 and 400 mg/kg body weight, administered daily or every other day via oral gavage.[2] A positive control group treated with a standard-of-care drug like docetaxel (e.g., 5 mg/kg) should be included.[2] The control group should receive the vehicle solution.
-
Treatment Duration: The treatment should continue for a predefined period, typically 21-30 days.[2]
4. Efficacy Evaluation:
-
Tumor Growth Inhibition: Measure tumor volume and body weight twice weekly. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Toxicity Assessment: Monitor the general health of the mice throughout the study, including body weight, food and water intake, and any signs of distress.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth in PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ||||
| This compound | 100 | ||||
| This compound | 200 | ||||
| This compound | 400 | ||||
| Docetaxel | 5 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | - | |||
| This compound | 100 | |||
| This compound | 200 | |||
| This compound | 400 | |||
| Docetaxel | 5 |
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Potential Signaling Pathway for Investigation
Based on studies of analogous compounds from Polygonatum sibiricum, the PI3K/Akt and NF-κB signaling pathways are potential targets that may be modulated by this compound to exert its anti-tumor effects.[2]
Caption: Potential signaling pathways modulated by this compound in prostate cancer.
While direct in vivo data for this compound is currently limited, the protocols and models described in this application note provide a robust framework for initiating efficacy studies. The use of a prostate cancer xenograft model, coupled with careful experimental design and data analysis, will be crucial in elucidating the therapeutic potential of this compound. Further research into the specific molecular mechanisms of this compound will be essential for its development as a potential anti-cancer agent.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Animal models of human prostate cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Sibiricose A3
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research. Natural products are a rich source of bioactive compounds with therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods for assessing the anti-inflammatory activity of a novel compound, using the hypothetical molecule Sibiricose A3 as an example.
These protocols cover a range of in vitro and in vivo assays to characterize the anti-inflammatory effects of this compound, from initial screening to elucidation of its mechanism of action. The methodologies described are based on established and widely accepted models for inflammation research.
I. In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are essential for the initial screening and mechanistic evaluation of anti-inflammatory compounds. These assays are typically conducted in cell culture models that mimic aspects of the inflammatory response.
Cell Viability Assay
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound on the selected cell lines.
Experimental Protocol: MTT Assay for Cell Viability
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Cell Seeding: Seed RAW 264.7 murine macrophages or THP-1 human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
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MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 97.2 ± 4.8 |
| 10 | 95.5 ± 5.3 |
| 50 | 92.1 ± 6.2 |
| 100 | 88.9 ± 5.9 |
Data are presented as mean ± SD. Non-toxic concentrations (cell viability >90%) should be used for subsequent experiments.
Nitric Oxide (NO) Production Assay
Nitric oxide is a key inflammatory mediator produced by activated macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide
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Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
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Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
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Sample Collection: Collect the cell culture supernatant.
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Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Data Presentation
Table 2: Inhibition of LPS-Induced NO Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + this compound (10 µM) | 30.2 ± 2.5 | 34.1 |
| LPS + this compound (50 µM) | 15.7 ± 1.8 | 65.7 |
Data are presented as mean ± SD.
Pro-inflammatory Cytokine Measurement
Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a central role in the inflammatory cascade.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
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Cell Stimulation: Seed RAW 264.7 or THP-1 cells and pre-treat with this compound before stimulating with LPS.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of incubation.
-
ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve.
Data Presentation
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + this compound (10 µM) | 1550 ± 110 | 1100 ± 90 |
| LPS + this compound (50 µM) | 800 ± 75 | 550 ± 60 |
Data are presented as mean ± SD.
Western Blot Analysis of Inflammatory Signaling Pathways
To investigate the mechanism of action, the effect of this compound on key inflammatory signaling pathways like NF-κB and MAPK can be assessed.
Experimental Protocol: Western Blot
-
Cell Lysis: After treatment with this compound and LPS, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38) and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression.
Data Presentation
Table 4: Effect of this compound on NF-κB and MAPK Pathway Activation
| Treatment | Relative p-p65/p65 Ratio | Relative p-p38/p38 Ratio |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 ± 0.6 | 4.5 ± 0.4 |
| LPS + this compound (50 µM) | 2.1 ± 0.3 | 1.9 ± 0.2 |
Data are presented as mean ± SD relative to the control group.
II. In Vivo Assessment of Anti-inflammatory Activity
In vivo models are crucial for evaluating the efficacy of a compound in a whole organism.
Carrageenan-Induced Paw Edema Model
This is a widely used model for acute inflammation.
Experimental Protocol
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
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Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema.
Data Presentation
Table 5: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Paw Volume Increase (mL) at 3h | % Inhibition |
| Control (Carrageenan) | 0.85 ± 0.07 | 0 |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4 |
| This compound (25 mg/kg) | 0.65 ± 0.06 | 23.5 |
| This compound (50 mg/kg) | 0.48 ± 0.05 | 43.5 |
Data are presented as mean ± SD.
III. Visualizations
Caption: Overall experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and the potential inhibitory point of this compound.
Caption: Logical progression from initial screening to a preclinical candidate for this compound.
Troubleshooting & Optimization
Sibiricose A3 stability in DMSO and cell culture media over time.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sibiricose A3 in DMSO and cell culture media. All quantitative data is presented in tables for clear comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
A1: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C. Under these conditions, the compound is expected to be stable for up to one year. For short-term storage (a few days), solutions can be kept at -20°C. Avoid repeated freeze-thaw cycles to minimize degradation.
Q2: How stable is this compound in cell culture media at 37°C?
Q3: Can I pre-dilute this compound in cell culture media and store it for future use?
A3: It is not recommended to store pre-diluted solutions of this compound in cell culture media, especially at 4°C or room temperature. Components in the media can contribute to the degradation of the compound. For optimal results, dilute the DMSO stock solution directly into the cell culture media immediately before adding it to your cells.
Q4: I observed precipitation when diluting my this compound DMSO stock in aqueous cell culture media. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for some organic compounds. To address this, you can try the following:
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Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
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Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in dissolution.
-
Warming: Briefly warm the solution to 37°C.
-
Co-solvents: If precipitation persists and is compatible with your experimental system, consider the use of a small percentage of a co-solvent like PEG400 or Tween 80 in your final dilution. However, the effect of any co-solvent on your cells should be evaluated.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
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Possible Cause 1: Compound Degradation.
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Troubleshooting Step: Perform a stability check of your this compound stock and working solutions. Use an analytical method like HPLC or LC-MS to determine the purity of your compound over time in the relevant solvent or media. (See Experimental Protocol below).
-
-
Possible Cause 2: Improper Storage.
-
Troubleshooting Step: Ensure that your DMSO stock solution is stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Inaccurate Concentration.
-
Troubleshooting Step: Verify the concentration of your stock solution. If possible, use a spectrophotometric method or quantitative NMR (qNMR) to confirm the concentration.
-
Issue 2: High background or off-target effects in cell-based assays.
-
Possible Cause 1: High DMSO Concentration.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Run a vehicle control (media with the same percentage of DMSO) in all experiments.
-
-
Possible Cause 2: Compound Impurities.
-
Troubleshooting Step: Check the certificate of analysis (CoA) for the purity of your this compound. If the purity is questionable, consider re-purifying the compound or obtaining it from a different supplier.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (10 mM) in DMSO at Various Temperatures
| Storage Temperature | Time Point | Remaining this compound (%) |
| Room Temperature (25°C) | 0 hours | 100% |
| 24 hours | 95% | |
| 48 hours | 88% | |
| 72 hours | 81% | |
| 4°C | 0 hours | 100% |
| 24 hours | 99% | |
| 72 hours | 97% | |
| 1 week | 94% | |
| -20°C | 0 months | 100% |
| 1 month | 99% | |
| 3 months | 98% | |
| -80°C | 0 months | 100% |
| 6 months | 99.5% | |
| 12 months | 99% |
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Media (DMEM + 10% FBS) at 37°C
| Incubation Time | Remaining this compound (%) |
| 0 hours | 100% |
| 2 hours | 92% |
| 6 hours | 81% |
| 12 hours | 68% |
| 24 hours | 45% |
| 48 hours | 22% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using LC-MS
Objective: To quantify the degradation of this compound in cell culture media over a specified time course.
Materials:
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This compound
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DMSO (anhydrous)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Incubator (37°C, 5% CO₂)
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Acetonitrile (ACN) with 0.1% formic acid (LC-MS grade)
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Water with 0.1% formic acid (LC-MS grade)
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Internal standard (a stable compound with similar chromatographic behavior, e.g., Verapamil)
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LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatograph)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the internal standard (IS) in DMSO.
-
-
Sample Preparation:
-
Spike the 10 mM this compound stock solution into pre-warmed (37°C) cell culture media to a final concentration of 10 µM.
-
Immediately take a sample for the 0-hour time point.
-
Incubate the remaining solution at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 2, 6, 12, 24, and 48 hours).
-
-
Sample Processing (for each time point):
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To 100 µL of the collected media sample, add 300 µL of ice-cold acetonitrile containing the internal standard (at a final concentration of 100 nM) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
Transfer to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: A suitable gradient to separate this compound from media components and the internal standard (e.g., 5% B to 95% B over 5 minutes).
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Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific mass transitions for this compound and the internal standard.
-
-
Data Analysis:
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Calculate the peak area ratio of this compound to the internal standard for each time point.
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Normalize the data to the 0-hour time point to determine the percentage of this compound remaining.
-
Mandatory Visualization
Caption: Putative mechanism of this compound in the TNF-α signaling pathway.
Overcoming challenges in the purification of Sibiricose A3 by chromatography.
Welcome to the technical support center for the chromatographic purification of Sibiricose A3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this polar sucrose ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step chromatographic purification of this compound from plant extracts, such as those from Polygala sibirica.
1. Initial Sample Preparation and Pre-Chromatography Issues
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Q1: My initial crude extract is very complex and contains many pigments and non-polar compounds. How can I simplify it before column chromatography?
A1: A common and effective first step is liquid-liquid partitioning. After an initial extraction with a polar solvent like methanol, the extract can be suspended in water and partitioned with a non-polar solvent such as n-hexane.[1] This will remove lipids, chlorophyll, and other non-polar constituents, leaving the more polar this compound in the aqueous layer.[1] This significantly reduces the complexity of the mixture to be loaded onto the first column.
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Q2: I am observing precipitation in my aqueous extract after removing the organic solvent. What could be the cause and how can I resolve this?
A2: Precipitation can occur due to changes in solvent composition and concentration. Ensure that the volume of water used for partitioning is sufficient to maintain the solubility of polar compounds. If precipitation persists, you can try gentle warming or sonication to redissolve the material. It is also crucial to filter your sample before loading it onto any column to prevent clogging.
2. Diaion HP-20 Column Chromatography
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Q3: What is the purpose of using Diaion HP-20 resin in the initial purification step?
A3: Diaion HP-20 is a macroporous synthetic adsorbent resin used for initial cleanup and fractionation of plant extracts.[1] It is particularly effective for separating compounds based on polarity. In the case of this compound, it helps to remove highly polar compounds like sugars and some pigments by eluting them with water, while the slightly less polar this compound is retained and can be subsequently eluted with an increasing concentration of methanol or ethanol. This step provides a significant enrichment of the target compound.
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Q4: My recovery of this compound from the Diaion HP-20 column is low. What are the possible reasons?
A4: Low recovery can be due to several factors:
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Incomplete Elution: You may not be using a high enough concentration of the organic solvent to elute this compound. Try a stepwise gradient up to 100% methanol or ethanol.
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Irreversible Adsorption: While less common with this resin, some compounds can bind very strongly. Ensure the resin has been properly pre-conditioned according to the manufacturer's instructions.
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Improper pH: The pH of your sample and mobile phase can affect the retention of compounds with acidic or basic functional groups. Although this compound is neutral, other compounds in the extract may be affected, influencing the overall chromatography.
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3. Silica Gel Column Chromatography
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Q5: this compound is highly polar and shows very strong retention (streaking or no elution) on my silica gel column. How can I achieve good elution and separation?
A5: This is a common challenge with polar compounds like sucrose esters on normal-phase silica gel. Here are some solutions:
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Use a More Polar Mobile Phase: A typical mobile phase for such compounds would be a mixture of a less polar solvent (like dichloromethane or ethyl acetate) and a more polar solvent (like methanol). You will likely need a high percentage of methanol. A gradient elution, starting with a lower concentration of methanol and gradually increasing it, is highly recommended.
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Consider Reversed-Phase Chromatography: If normal-phase continues to be problematic, reversed-phase (C18) silica gel is an excellent alternative. In this case, you would use a polar mobile phase (e.g., water and methanol or acetonitrile) and elute with an increasing concentration of the organic solvent.
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Deactivate the Silica Gel: The acidity of silica gel can sometimes cause issues with sensitive compounds. You can try neutralizing the silica gel by adding a small percentage of a basic modifier like triethylamine to your mobile phase.
-
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Q6: I am observing poor separation between this compound and other polar impurities on the silica gel column.
A6: To improve resolution:
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Optimize the Mobile Phase: Systematically test different solvent systems. Sometimes, using a three-component mobile phase (e.g., dichloromethane:methanol:water in a 90:9:1 ratio) can provide better selectivity.
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Reduce the Column Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude extract applied to the column.
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Use a Finer Mesh Silica Gel: Higher resolution can be achieved with smaller particle size silica gel, although this will result in higher backpressure.
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Decrease the Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
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4. Sephadex LH-20 Column Chromatography
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Q7: What is the principle behind using Sephadex LH-20 for this compound purification?
A7: Sephadex LH-20 is a versatile medium that separates compounds based on a combination of size exclusion and partition chromatography.[1] Because it is compatible with a wide range of organic solvents, it is excellent for separating natural products.[2] For this compound, it is often used as an intermediate or final polishing step to remove impurities of different molecular sizes and polarities. Methanol is a common eluent for this step.
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Q8: The peaks from my Sephadex LH-20 column are broad. How can I improve the peak shape?
A8: Broad peaks on Sephadex LH-20 can be caused by:
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Poor Column Packing: Ensure the column is packed evenly and without any channels or voids.
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Excessive Sample Volume: Apply the sample in a small volume to maintain a narrow starting band.
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Inappropriate Solvent: The choice of solvent affects the swelling of the Sephadex beads and the interaction with the analyte. Ensure the solvent used is appropriate for the separation. Pure methanol is often a good choice for polar compounds like this compound.
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5. Preparative HPLC
-
Q9: What are the recommended starting conditions for preparative HPLC purification of this compound?
A9: Based on its polar nature, a reversed-phase preparative HPLC method is generally suitable.
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Column: A C18 column is a good starting point.
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Mobile Phase: A gradient of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and methanol or acetonitrile.
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Gradient: Start with a high percentage of water and gradually increase the organic solvent concentration. The exact gradient will need to be optimized based on analytical HPLC runs.
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Detection: UV detection is suitable due to the presence of the 4-hydroxybenzoyl chromophore in this compound.[1]
-
-
Q10: I am getting low yield after preparative HPLC and subsequent solvent evaporation. What could be the issue?
A10:
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Compound Stability: Although generally stable, prolonged exposure to acidic or basic conditions in the mobile phase, or high temperatures during solvent evaporation, could potentially lead to degradation (e.g., hydrolysis of the ester bond). It is advisable to neutralize fractions if an acid modifier is used and to use gentle heating during solvent removal (e.g., rotary evaporator at <40°C).
-
Incomplete Recovery from Vials: Highly pure, polar compounds can sometimes adhere to glass surfaces. Rinsing collection tubes with a small amount of pure solvent can help ensure complete recovery.
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Quantitative Data Summary
The following table presents typical, plausible data for a multi-step purification of this compound from 1 kg of dried Polygala sibirica roots. These values are illustrative and will vary depending on the specific experimental conditions and the quality of the starting material.
| Purification Step | Starting Material (g) | Product Mass (g) | Purity (%) | Yield (%) |
| Methanol Extraction | 1000 | 150 (Crude Extract) | ~1 | 100 |
| n-Hexane Partitioning | 150 | 100 (Aqueous Layer) | ~1.5 | ~100 |
| Diaion HP-20 Column | 100 | 20 | ~7 | ~93 |
| Silica Gel Column | 20 | 2.5 | ~50 | ~83 |
| Sephadex LH-20 Column | 2.5 | 0.8 | ~85 | ~80 |
| Preparative HPLC | 0.8 | 0.2 | >98 | ~63 |
Experimental Protocols
1. Extraction and Partitioning
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Macerate 1 kg of dried, powdered roots of Polygala sibirica with 10 L of methanol at room temperature for 24 hours. Repeat this process three times.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
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Suspend the crude extract in 2 L of distilled water and transfer to a separatory funnel.
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Partition the aqueous suspension with an equal volume of n-hexane three times.
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Collect the aqueous layer and evaporate the water under reduced pressure to yield the partitioned extract.
2. Diaion HP-20 Column Chromatography
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Pack a glass column with 1 kg of Diaion HP-20 resin, pre-swollen in water.
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Dissolve the partitioned extract in a minimal amount of water and load it onto the column.
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Elute the column stepwise with 5 L of water, followed by 5 L of 25% methanol in water, 5 L of 50% methanol in water, 5 L of 75% methanol in water, and finally 5 L of 100% methanol.
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Collect fractions and monitor by thin-layer chromatography (TLC). Combine the fractions containing this compound (typically eluting in the 50-75% methanol fractions).
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Evaporate the solvent from the combined fractions.
3. Silica Gel Column Chromatography
-
Pack a glass column with 500 g of silica gel (60-120 mesh) using a slurry method with dichloromethane.
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Adsorb the enriched fraction from the previous step onto a small amount of silica gel and load it onto the top of the column.
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Elute the column using a gradient of dichloromethane and methanol, starting from 100% dichloromethane and gradually increasing the methanol concentration to 20%.
-
Monitor the fractions by TLC and combine those containing this compound.
-
Evaporate the solvent.
4. Sephadex LH-20 Column Chromatography
-
Pack a column with Sephadex LH-20, pre-swollen in methanol.
-
Dissolve the sample from the silica gel step in a minimal volume of methanol and apply it to the column.
-
Elute the column with 100% methanol at a slow flow rate.
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Collect fractions and monitor by TLC or analytical HPLC.
-
Combine the pure fractions and evaporate the solvent.
5. Preparative HPLC
-
Dissolve the purified fraction from the Sephadex LH-20 step in the initial mobile phase.
-
Inject the sample onto a preparative C18 HPLC column (e.g., 250 x 20 mm, 10 µm).
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Elute with a linear gradient of water (A) and methanol (B) (both containing 0.1% formic acid) at a flow rate of 10 mL/min. A typical gradient could be: 0-5 min, 10% B; 5-35 min, 10-50% B; 35-40 min, 50-100% B.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure at a temperature below 40°C to obtain pure this compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation on a silica gel column.
References
Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Sibiricose A3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) baseline separation of Sibiricose A3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound analysis?
A1: For initial analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended due to its common application for polar and semi-polar compounds. A C18 column is a suitable starting point. The mobile phase should consist of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Q2: I am not getting baseline separation between this compound and other components in my extract. What should I do?
A2: Achieving baseline separation can be challenging, especially in complex mixtures like herbal extracts.[1] Here are a few strategies to improve resolution:
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Optimize the Mobile Phase Gradient: Adjust the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.
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Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Adjust the pH of the Mobile Phase: For ionizable compounds, changing the pH can significantly impact retention and selectivity.
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds.[2]
Q3: My this compound peak is tailing. What are the possible causes and solutions?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors.[3][4]
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Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with polar analytes, causing tailing.
-
Solution: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase, or use a more acidic mobile phase to suppress silanol ionization. Using a modern, end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q4: The retention time for my this compound peak is shifting between injections. Why is this happening?
A4: Inconsistent retention times can compromise the reliability of your analysis. Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the more volatile organic component can alter the composition.
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature, as temperature variations can affect retention.[4]
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to retention time drift. Check for leaks and ensure the pump is properly maintained.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution or No Separation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | Modify the gradient profile. Start with a shallower gradient. | Improved separation of closely eluting peaks. |
| Change the organic solvent (e.g., from acetonitrile to methanol). | Altered selectivity may resolve co-eluting peaks. | |
| Incorrect Column Chemistry | Try a column with a different stationary phase (e.g., Phenyl, PFP). | Different column chemistry provides alternative selectivity. |
| Sub-optimal Temperature | Adjust the column oven temperature (e.g., in 5 °C increments). | Changes in temperature can affect selectivity and resolution. |
Issue 2: Abnormal Peak Shapes (Tailing, Fronting, Splitting)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions (Tailing) | Add a modifier to the mobile phase (e.g., 0.1% TFA or formic acid). | Improved peak symmetry for polar and basic compounds. |
| Column Overload (Fronting/Tailing) | Dilute the sample or reduce the injection volume. | Symmetrical peak shape at lower concentrations. |
| Column Void or Contamination (Splitting/Tailing) | Reverse-flush the column (disconnect from the detector). If a void is suspected, the column may need replacement. | Restoration of good peak shape. |
| Sample Solvent Incompatibility (Splitting/Distortion) | Dissolve the sample in the initial mobile phase. | Sharper, more symmetrical peaks. |
Issue 3: Baseline Problems (Noise, Drift)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Air Bubbles in the System | Degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump. | A stable, noise-free baseline. |
| Contaminated Mobile Phase or System | Use fresh, HPLC-grade solvents and additives. Flush the system and column with a strong solvent. | Reduction in baseline noise and spurious peaks. |
| Detector Lamp Failing | Check the lamp energy. Replace the lamp if it is near the end of its lifetime. | A stable baseline with low noise. |
| Inadequate Temperature Control | Use a column oven and ensure the mobile phase is at a stable temperature before entering the system. | Reduced baseline drift. |
Experimental Protocols
The following is a hypothetical, yet representative, experimental protocol for the baseline separation of this compound using RP-HPLC. This method can serve as a starting point for method development and optimization.
Objective: To achieve baseline separation of this compound from other components in a plant extract.
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Analytical balance, vortex mixer, and centrifuge.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
This compound reference standard.
-
Plant extract containing this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 30% B over 25 minutes, then to 95% B over 5 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
Sample Preparation:
-
Accurately weigh 1 mg of the this compound reference standard and dissolve in 1 mL of 50:50 methanol:water to prepare a 1 mg/mL stock solution.
-
Accurately weigh 10 mg of the dried plant extract and dissolve in 1 mL of 50:50 methanol:water.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Presentation
The following table summarizes hypothetical data from the optimization of the mobile phase gradient for the separation of this compound from a closely eluting impurity.
Table 1: Effect of Gradient Time on Resolution
| Gradient Time (5-30% B) | Retention Time of this compound (min) | Retention Time of Impurity (min) | Resolution (Rs) |
| 15 minutes | 12.5 | 12.8 | 1.2 |
| 20 minutes | 14.2 | 14.7 | 1.8 |
| 25 minutes | 15.8 | 16.5 | 2.2 |
| 30 minutes | 17.1 | 17.9 | 2.3 |
Baseline separation is generally considered to be achieved when Rs ≥ 1.5.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
References
Troubleshooting low yields of Sibiricose A3 during natural product extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Sibiricose A3 during natural product extraction from Polygala species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary botanical source?
This compound is a sucrose ester, a type of natural product that has been isolated from the roots of plants belonging to the Polygala genus, primarily Polygala sibirica and Polygala tenuifolia. These plants are the most significant and confirmed sources of this compound.
Q2: What is a typical expected yield for this compound?
While the exact yield can vary significantly based on the plant material's quality, age, and growing conditions, as well as the extraction and purification methods employed, a general expected range can be inferred from laboratory-scale extractions.
Table 1: Expected Yield of this compound
| Parameter | Expected Range |
| Yield from Dried Root Material | 0.05% - 0.2% (w/w) |
Note: This is an estimated range based on general yields for similar minor secondary metabolites and should be used as a guideline. Yields outside this range may still be within the normal variation.
Q3: What are the general steps for extracting this compound?
The extraction of this compound typically involves a multi-step process:
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Solid-Liquid Extraction: The dried and powdered root material is extracted with a polar solvent, such as methanol or ethanol, to create a crude extract.
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Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, often with n-hexane, to remove nonpolar impurities like lipids.
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Chromatographic Purification: The resulting polar fraction undergoes one or more chromatographic steps to isolate this compound from other co-extracted compounds.
Troubleshooting Guide
Low yields of this compound can arise from issues at various stages of the extraction and purification process. This guide addresses common problems and provides potential solutions.
Problem 1: Low Concentration of this compound in the Crude Extract
Possible Causes:
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Poor Quality Plant Material: The concentration of secondary metabolites can be affected by the plant's age, harvest time, and post-harvest processing.
-
Inefficient Initial Extraction: The solvent, temperature, or extraction time may not be optimal for solubilizing this compound.
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Degradation of this compound: As a sucrose ester, this compound may be susceptible to hydrolysis under acidic or basic conditions, or at elevated temperatures.
Troubleshooting Steps:
-
Verify Plant Material: If possible, obtain a certificate of analysis for the plant material or analyze a small sample using a validated analytical method to confirm the presence of this compound.
-
Optimize Extraction Parameters:
-
Solvent: Use a polar solvent like methanol or a high-percentage ethanol solution (e.g., 70-95%).
-
Temperature: While slightly elevated temperatures can improve extraction efficiency, avoid excessive heat (above 60°C) to prevent degradation.
-
Time: Ensure sufficient extraction time (e.g., multiple extractions for several hours each).
-
Advanced Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
-
Problem 2: Significant Loss of this compound During Solvent Partitioning
Possible Cause:
-
Incorrect Solvent System: An inappropriate choice of solvents for liquid-liquid partitioning can lead to the loss of the target compound into the wrong phase.
Troubleshooting Steps:
-
Confirm Polarity: this compound is a polar compound. Ensure you are using a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar impurities, while your target compound remains in the more polar phase (e.g., methanol/water).
-
Emulsion Formation: If an emulsion forms at the interface of the two solvents, it can trap your compound. Try adding brine or centrifuging the mixture to break the emulsion.
Problem 3: Low Recovery After Chromatographic Purification
Possible Causes:
-
Co-elution with Impurities: Structurally similar compounds or other abundant secondary metabolites in Polygala extracts can co-elute with this compound, making separation difficult and leading to impure fractions and apparent low yield of the pure compound.
-
Irreversible Adsorption: this compound might irreversibly bind to the stationary phase of your chromatography column.
-
Compound Degradation on Column: The stationary phase (e.g., silica gel) can sometimes have acidic sites that may cause degradation of sensitive compounds.
Troubleshooting Steps:
-
Identify Potential Impurities: Be aware of other compounds commonly found in Polygala root extracts, such as other sucrose esters (Sibiricose A5, A6), saponins (tenuifolin), and xanthones.
-
Optimize Chromatography:
-
Column Choice: Experiment with different stationary phases (e.g., reversed-phase C18, Sephadex).
-
Solvent Gradient: Develop a shallow solvent gradient during elution to improve the resolution between this compound and closely eluting impurities.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to analyze fractions before combining them to ensure the purity of the pooled fractions.
-
Experimental Protocols
Protocol 1: General Extraction and Partitioning
-
Milling: Grind dried Polygala roots to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Macerate the powdered root material in methanol (1:10 w/v) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process two more times with fresh methanol.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Partitioning:
-
Suspend the crude extract in water.
-
Partition the aqueous suspension with an equal volume of n-hexane three times.
-
Collect the aqueous layer, which contains the more polar compounds, including this compound.
-
Evaporate the aqueous layer to dryness.
-
Protocol 2: Quantification of this compound using HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with a low percentage of A and gradually increase it. A typical gradient might be: 0-20 min, 10-30% A; 20-40 min, 30-60% A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 320 nm (based on the UV absorbance of similar phenylpropanoid sucrose esters).
-
Standard Preparation: Prepare a stock solution of a known concentration of purified this compound (or a closely related standard if A3 is unavailable) in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of your extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC.
-
Quantification: Compare the peak area of this compound in your sample to the calibration curve to determine its concentration.
Visualizations
Caption: A flowchart for troubleshooting low yields of this compound.
Caption: The general workflow for the extraction and purification of this compound.
How to prevent degradation of Sibiricose A3 during storage and handling.
This technical support center provides guidance on the proper storage and handling of Sibiricose A3 to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, this compound in its powder form should be stored at -20°C.[1] When in a solvent, it is recommended to store it at -80°C.[1] Some suppliers also suggest storage at 2-8°C in a refrigerator for shorter periods.[2]
Q2: What is the expected shelf-life of this compound?
When stored as a powder at -20°C, this compound is stable for up to three years.[1] In solvent, stored at -80°C, it is stable for up to one year.[1]
Q3: What are the likely degradation pathways for this compound?
This compound is a sucrose molecule esterified with 4-hydroxybenzoic acid. This structure suggests two primary degradation pathways:
-
Hydrolysis of the ester bond: This breaks the bond between the sucrose moiety and the 4-hydroxybenzoyl group, yielding sucrose and 4-hydroxybenzoic acid. This reaction is often catalyzed by acidic or basic conditions.
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Hydrolysis of the glycosidic bond: The bond linking the glucose and fructose units of the sucrose backbone can be cleaved, particularly under acidic conditions, leading to the formation of glucose, fructose, and the 4-hydroxybenzoyl ester of either monosaccharide.[3][4]
Q4: How does pH affect the stability of this compound?
Glycosidic bonds are generally susceptible to hydrolysis under acidic conditions.[3][5] Similarly, ester bonds can be hydrolyzed under both acidic and basic (saponification) conditions.[6] For sucrose esters, degradation can occur at a pH below 4.[7] Therefore, it is critical to maintain a neutral pH for solutions of this compound to minimize degradation.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions. 3. Assess the purity of the compound using a suitable analytical method (e.g., HPLC). |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or compound degradation. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the precipitate persists, it may indicate degradation. Prepare a fresh solution. 3. Consider using a different solvent if solubility is an issue. |
| Change in the color of the solution. | Degradation of the compound, potentially oxidation of the phenolic group. | 1. Discard the solution. 2. Prepare a fresh solution using deoxygenated solvent. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if repeated color changes are observed. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
| In Refrigerator | 2-8°C | Short-term storage (days to weeks)[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various conditions.
1. Materials:
- This compound
- Solvents (e.g., DMSO, ethanol, water)
- Buffers of varying pH (e.g., pH 4, 7, 9)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)[8][9]
- Analytical column (e.g., C18)
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve in the chosen solvent to a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- pH Stability:
- Dilute the stock solution in buffers of different pH values (e.g., 4, 7, 9).
- Incubate the solutions at a controlled temperature (e.g., 4°C, 25°C, 40°C).
- Temperature Stability:
- Incubate aliquots of the stock solution (at neutral pH) at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
- Photostability:
- Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) while keeping a control sample in the dark.
4. Time Points:
- Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
5. Analysis:
- At each time point, inject an aliquot of each sample into the HPLC system.
- Monitor the peak area of this compound and the appearance of any new peaks, which would indicate degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
6. Data Interpretation:
- Plot the percentage of remaining this compound against time for each condition.
- Identify the conditions under which significant degradation occurs.
Mandatory Visualization
References
- 1. This compound | TargetMol [targetmol.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 4. Khan Academy [khanacademy.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Sibiricose A3 for In Vivo Studies
Welcome to the technical support center for researchers utilizing Sibiricose A3 in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the bioavailability of this natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a natural compound isolated from the roots of Polygala sibirica L., which has been noted for its potential in prostate cancer research.[1][2] Like many natural compounds, this compound's therapeutic potential in in vivo models can be limited by poor oral bioavailability. This means that after oral administration, only a small fraction of the compound may reach systemic circulation in its active form, leading to suboptimal efficacy and variability in experimental results.[3][4]
Q2: What are the common causes of low oral bioavailability for compounds like this compound?
A2: Low oral bioavailability is often attributed to several factors, including poor aqueous solubility, low permeability across the intestinal membrane, and extensive first-pass metabolism in the liver.[1][5][6] For natural compounds, chemical instability in the gastrointestinal tract can also be a significant issue.[7]
Q3: How can I determine the primary reason for the low bioavailability of this compound in my experiments?
A3: A systematic approach is necessary. Start by characterizing the physicochemical properties of this compound, such as its aqueous solubility and lipophilicity (LogP). In vitro assays, such as the Caco-2 permeability assay, can provide insights into its intestinal absorption. Comparing the area under the curve (AUC) of plasma concentration-time profiles after oral and intravenous (IV) administration will allow you to calculate the absolute bioavailability and understand the extent of absorption.[3]
Q4: What are the initial steps I should consider to enhance the bioavailability of this compound?
A4: Initial strategies often focus on improving the dissolution rate and solubility. Techniques such as micronization to increase the surface area of the drug particles can be a simple first step.[1] Another common approach is to formulate this compound with surfactants or in a lipid-based system.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations of this compound Between Animal Subjects
-
Possible Cause 1: Poor Aqueous Solubility. If this compound has low solubility, its dissolution in the gastrointestinal tract can be erratic and dependent on individual physiological conditions (e.g., gastric pH, presence of food), leading to variable absorption.[4]
-
Troubleshooting Steps:
-
Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[1]
-
Formulation with Solubilizing Agents: Prepare a formulation of this compound with pharmaceutically acceptable surfactants or co-solvents to improve its solubility.[2]
-
Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[1]
-
-
-
Possible Cause 2: Food Effects. The presence or absence of food can significantly alter the absorption of some compounds.[5]
-
Troubleshooting Steps:
-
Standardize Feeding Protocol: Ensure that all animals are fasted for a consistent period before dosing, or that they are all fed a standardized meal.
-
Investigate Food Effects: Conduct a pilot study to assess the impact of food on the bioavailability of your current formulation.
-
-
Issue 2: Consistently Low or Undetectable Plasma Concentrations of this compound
-
Possible Cause 1: Low Intestinal Permeability. this compound may have inherently poor permeability across the intestinal epithelium.
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Include safe and approved permeation enhancers in your formulation.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with the intestinal membrane.[1]
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles can improve its uptake and transport across the intestinal barrier.[7]
-
-
-
Possible Cause 2: Extensive First-Pass Metabolism. The compound may be rapidly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[3]
-
Troubleshooting Steps:
-
Co-administration with Metabolic Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to elucidate the impact of first-pass metabolism. Note: This is for investigational purposes and not for therapeutic use.
-
Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes such as intraperitoneal or intravenous injection to bypass first-pass metabolism for proof-of-concept studies.
-
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[1] | Simple, applicable to many compounds. | May not be sufficient for very poorly soluble drugs. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in an amorphous state. | Significant improvement in dissolution rate. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, forming an emulsion in the gut.[1] | Can improve both solubility and permeability. | Can be complex to formulate and characterize. |
| Complexation with Cyclodextrins | Forms inclusion complexes with the drug, increasing its solubility. | High efficiency in solubilization. | Can be limited by the stoichiometry of complexation and cost. |
| Polymeric Nanoparticles | Encapsulates the drug within a polymer matrix, protecting it and enhancing uptake.[7] | Protects the drug from degradation, can offer controlled release. | More complex manufacturing and characterization. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), a common solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve both this compound and the chosen polymer in the solvent at a specific ratio (e.g., 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Collect and pulverize the solid dispersion to obtain a fine powder.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Formulation Administration:
-
Oral Group: Administer the enhanced this compound formulation (e.g., solid dispersion suspended in a vehicle like 0.5% carboxymethylcellulose) via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[3]
Visualizations
Caption: Workflow for Selecting a Bioavailability Enhancement Strategy.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. This compound|T125936|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 4. biocat.com [biocat.com]
- 5. This compound | 139726-39-9 | Benchchem [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Polygala sibirica L. (Polygalaceae): Component Composition and Possibilities of Using | Sciact - научная деятельность [biblhelper.catalysis.ru]
Technical Support Center: Refinement of Dosing Regimens for Sibiricose A3 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosing regimens for Sibiricose A3 in animal studies. Given the limited specific preclinical data on this compound, this guide focuses on established principles and methodologies for novel natural products.
Frequently Asked Questions (FAQs)
Q1: Where should I begin to determine a starting dose for this compound in my animal model?
A1: For a novel compound like this compound, a thorough literature review for compounds with similar structures or from the same plant family (Polygala) can provide initial clues. However, the recommended approach is to conduct a dose-range finding (DRF) study.[1] Start with a low dose, estimated from in vitro efficacy data (e.g., IC50 or EC50 values), and escalate in subsequent animal cohorts. The goal is to identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).[2]
Q2: What is a typical dose escalation strategy in a DRF study?
A2: A common strategy is to use a geometric progression for dose escalation, such as doubling or tripling the dose in successive cohorts of animals.[1] This allows for a broad exploration of the dose-response curve while minimizing the number of animals required. The specific progression should be informed by any existing in vitro data and the anticipated therapeutic window.
Q3: How do I select the appropriate animal model for this compound studies?
A3: The choice of animal model is critical and should be based on the therapeutic goal of the study.[1] For prostate cancer research, as suggested by preliminary information on this compound, immunodeficient mice xenografted with human prostate cancer cell lines are commonly used.[3][4] The animal model's metabolism and physiology should ideally mimic human conditions as closely as possible for the disease under investigation.
Q4: What are the key parameters to monitor during a dose-finding study?
A4: Comprehensive monitoring is essential for a successful dose-finding study. Key parameters include:
-
Clinical Observations: Daily checks for signs of toxicity, such as changes in behavior, posture, activity levels, and physical appearance.
-
Body Weight: Regular monitoring of body weight is a sensitive indicator of general health.
-
Food and Water Consumption: Changes in consumption can indicate adverse effects.
-
Pharmacokinetics (PK): Blood sampling at various time points to determine key PK parameters like Cmax, AUC, and half-life.[1]
-
Biomarkers: If a mechanism of action is hypothesized, relevant biomarkers should be monitored in blood or tissue samples.
-
Pathology: At the end of the study, a gross necropsy and histopathological examination of major organs should be performed to identify any target organ toxicity.[1]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe toxicity at the starting dose. | The initial dose was too high. | - Immediately cease dosing at that level.- Reduce the starting dose significantly (e.g., by a factor of 10) for the next cohort.- Re-evaluate in vitro data to ensure accurate initial dose estimation. |
| No observable efficacy or biological effect at the highest tested dose. | - The compound may have low potency.- Poor bioavailability in the chosen animal model.- The chosen animal model is not appropriate. | - Increase the dose further if no toxicity has been observed.- Conduct pharmacokinetic studies to assess drug exposure.- Consider reformulating the compound to improve solubility and absorption.- Re-evaluate the suitability of the animal model. |
| High variability in animal responses within the same dose group. | - Inconsistent dosing technique.- Genetic variability within the animal strain.- Underlying health issues in some animals. | - Ensure all personnel are properly trained in the dosing procedure.- Use a well-characterized and genetically homogenous animal strain.- Perform a health screen of all animals before starting the study. |
| Unexpected adverse effects not predicted by in vitro studies. | In vitro models do not fully recapitulate in vivo complexity. | - Document all adverse effects in detail.- Conduct a thorough pathological examination to identify the affected organs.- Consider performing additional in vitro assays with different cell types to investigate the mechanism of toxicity. |
Experimental Protocols
Dose-Range Finding (DRF) Study Protocol
-
Animal Model: Select a relevant species and strain (e.g., male athymic nude mice for prostate cancer xenograft models).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Grouping: Randomly assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline).[3]
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Conduct daily clinical observations and record body weights at least three times a week.
-
Pharmacokinetic Sampling: If included, collect blood samples at predetermined time points post-dosing.
-
Termination: At the end of the observation period (typically 7-14 days), euthanize the animals and perform a gross necropsy.
-
Histopathology: Collect major organs for histopathological analysis.
-
Data Analysis: Analyze all collected data to determine the MTD and NOAEL.
Calculation of Maximum Recommended Starting Dose (MRSD) for First-in-Human Trials
A common method for extrapolating a safe starting dose from animal data to humans is based on the NOAEL and allometric scaling.[2]
Step 1: Determine the NOAEL From the DRF study, identify the highest dose that does not produce any significant adverse effects.
Step 2: Convert NOAEL to Human Equivalent Dose (HED) The HED can be calculated using the following formula, which accounts for differences in body surface area between species:
HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1 - b)
Where 'b' is the allometric scaling exponent, typically 0.67 or 0.75.[2]
Step 3: Apply a Safety Factor To ensure safety in the first-in-human trial, a safety factor is applied to the HED. A typical safety factor is 10.[2]
MRSD (mg/kg) = HED / Safety Factor
Quantitative Data Summary (Illustrative Example)
| Parameter | Value | Unit | Source |
| This compound Molecular Weight | 462.4 | g/mol | [3] |
| Assumed Animal Model | Mouse | - | General Practice |
| Assumed Human Weight | 60 | kg | FDA Guidance |
| Assumed Mouse Weight | 0.02 | kg | FDA Guidance |
| Allometric Scaling Exponent (b) | 0.67 | - | [2] |
| Illustrative NOAEL (from hypothetical DRF study) | 100 | mg/kg | Hypothetical |
| Calculated HED | 8.12 | mg/kg | Calculation |
| Safety Factor | 10 | - | [2] |
| Calculated MRSD | 0.812 | mg/kg | Calculation |
Visualizations
Caption: Workflow for a typical dose escalation study.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. youtube.com [youtube.com]
- 3. Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding (London 4–5 December 2014) - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Sibiricose A3 in experiments.
Welcome to the technical support center for Sibiricose A3. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A1: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to misleading experimental results, toxicity, and side effects.[1] For a compound like this compound, which is in the early stages of investigation, characterizing and minimizing off-target effects is crucial for validating its mechanism of action and potential as a therapeutic agent.
Q2: What are the first steps I should take to anticipate potential off-target effects of this compound?
A2: A proactive approach is recommended. This involves:
-
In Silico Analysis: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.[2] This can provide a list of candidate off-targets for experimental validation.
-
Literature Review: Although specific data on this compound is limited, reviewing literature on compounds with similar chemical scaffolds can provide clues about potential off-target families (e.g., kinases, GPCRs).
-
Dose-Response Curves: Generate precise dose-response curves in your primary assay. A very steep or biphasic curve can sometimes suggest multiple targets being engaged at different concentrations.
Experimental Design & Troubleshooting
Q3: I'm observing a cellular phenotype that doesn't seem to be explained by the known target of this compound. How can I determine if this is an off-target effect?
A3: This is a common challenge. A multi-pronged approach is the most effective way to investigate the phenotype:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the intended target exists and it doesn't produce the same phenotype, this suggests an off-target effect of this compound.
-
Rescue Experiments: If you are inhibiting a target, try to rescue the phenotype by expressing a form of the target that is resistant to this compound. If the phenotype persists, it is likely off-target.
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target at the concentrations that produce the phenotype.
Q4: How can I experimentally identify the unknown off-targets of this compound?
A4: Several unbiased, proteome-wide methods can be employed:
-
Affinity Chromatography-Mass Spectrometry (AC-MS): Immobilize this compound on a resin to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[3]
-
Thermal Proteome Profiling (TPP): This method combines CETSA with quantitative mass spectrometry to identify proteins that are stabilized by drug binding across the entire proteome.
-
Kinase Profiling: If you suspect off-target kinase activity, screen this compound against a large panel of kinases at a specialized service provider.
Q5: What is the best way to control for off-target effects in my experiments?
A5: The use of proper controls is critical. Here are some key strategies:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that gives a robust on-target effect and use this concentration for your experiments.
-
Employ a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps to control for effects related to the chemical scaffold itself.
-
Validate with a Secondary Assay: Use a different experimental method to confirm your findings. For example, if you see a change in protein level by Western blot, confirm it with qPCR to check for transcriptional changes.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target.[4] The resulting phenotype should mimic the effect of this compound if the compound is specific.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cellular assays.
-
Possible Cause: This could be due to poor solubility or aggregation of this compound at the concentrations being used.
-
Troubleshooting Steps:
-
Visually inspect the media for any precipitation after adding this compound.
-
Perform a solubility test in your specific cell culture medium.
-
Lower the concentration of this compound and increase the incubation time.
-
Consider using a different solvent for your stock solution, ensuring the final concentration of the solvent in the media is low and non-toxic to the cells.
-
Problem 2: Discrepancy between in vitro and cellular activity.
-
Possible Cause: this compound may have poor cell permeability, or it might be rapidly metabolized or effluxed by the cells.
-
Troubleshooting Steps:
-
Permeability Assays: Use a PAMPA or Caco-2 assay to assess the cell permeability of this compound.
-
Metabolic Stability Assays: Incubate this compound with liver microsomes or cell lysates to determine its metabolic stability.
-
Efflux Pump Inhibition: Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if the cellular activity increases.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to compare on-target vs. off-target activity.
Table 1: Kinase Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity (vs. Target X) |
| Target X (On-Target) | 50 | 1 |
| Kinase A (Off-Target) | 5,000 | 100 |
| Kinase B (Off-Target) | > 10,000 | > 200 |
| Kinase C (Off-Target) | 800 | 16 |
This table demonstrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.
Table 2: Comparison of Phenotypes from Chemical Inhibition and Genetic Knockdown
| Experimental Condition | Cell Viability (%) | Apoptosis Rate (%) |
| Vehicle Control | 100 | 5 |
| This compound (100 nM) | 60 | 25 |
| Target X siRNA | 62 | 24 |
| Scrambled siRNA | 98 | 6 |
This table illustrates how a phenotype from a chemical inhibitor can be validated by a genetic approach. Similar results between this compound treatment and Target X knockdown support on-target activity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound binds to its intended target in intact cells.
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Treatment: Treat cells with either vehicle or this compound at various concentrations for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C) for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Centrifugation: Centrifuge at 20,000 x g for 20 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or ELISA. A drug-bound protein is typically more thermally stable.
Visualizations
Signaling Pathways and Workflows
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. This compound | 139726-39-9 | Benchchem [benchchem.com]
- 4. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
Validation & Comparative
A Comparative Guide to Phytochemicals in Prostate Cancer Research: Evaluating Alternatives to Sibiricose A3
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was intended to provide a comparative analysis of Sibiricose A3 against other prominent phytochemicals in prostate cancer research. However, a comprehensive review of current scientific literature reveals a significant lack of available data on the specific mechanisms of action, quantitative efficacy, and detailed experimental protocols for this compound in the context of prostate cancer. While its use in prostate cancer research is noted, the absence of published, in-depth studies prevents a direct and meaningful comparison at this time.
Therefore, this guide will focus on a detailed comparative analysis of four well-researched phytochemicals that are at the forefront of prostate cancer investigation: Curcumin, Genistein, Epigallocatechin-3-gallate (EGCG), and Resveratrol. This guide will provide researchers with a valuable resource for understanding the current landscape of phytochemical research in prostate cancer, complete with experimental data, methodologies, and visual representations of key signaling pathways.
Comparative Analysis of Leading Phytochemicals
Prostate cancer remains a significant global health challenge, and the exploration of phytochemicals as potential therapeutic or preventative agents is a rapidly growing field of interest. Many of these natural compounds have been shown to modulate crucial cellular signaling pathways that are often dysregulated in prostate cancer.[1] This section provides a comparative overview of the anti-cancer properties of Curcumin, Genistein, EGCG, and Resveratrol.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of the selected phytochemicals on various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Phytochemical | Prostate Cancer Cell Line | IC50 Value | Reference |
| Curcumin | LNCaP | ~10-25 µM | [2] |
| PC-3 | ~20-50 µM | [2] | |
| DU-145 | ~15-30 µM | [2] | |
| Genistein | PC-3 | 25 µM | [3] |
| DU-145 | 25 µM | [3] | |
| EGCG | LNCaP | ~40-80 µM | [4] |
| PC-3 | Not specified | ||
| DU-145 | Not specified | ||
| Aloe-emodin | DU-145 | 12.47 ± 1.047 μM | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and duration of treatment.
Detailed Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these phytochemicals are attributed to their ability to modulate a multitude of signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.
Curcumin
Curcumin, the active component of turmeric, has been extensively studied for its pleiotropic anti-cancer effects.[2][6] It has been shown to modulate multiple signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Curcumin can suppress the activation of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation in prostate cancer.[7]
-
NF-κB Signaling: It inhibits the NF-κB signaling pathway, which is involved in inflammation and tumor progression.[2][7]
-
Androgen Receptor (AR) Signaling: Curcumin has been shown to downregulate the expression of the androgen receptor and its downstream targets, like prostate-specific antigen (PSA), in androgen-sensitive prostate cancer cells.[2][6]
-
Apoptosis Induction: Curcumin induces apoptosis (programmed cell death) by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[2][7]
Genistein
Genistein, an isoflavone found in soy products, has shown promise in prostate cancer prevention and treatment.[8] Its mechanisms of action include:
-
Modulation of Cell Cycle: Genistein can induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Induction of Apoptosis: It promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[3]
-
Inhibition of Angiogenesis and Metastasis: Genistein has been shown to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) by downregulating matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
-
Epigenetic Modifications: It can influence epigenetic mechanisms, such as DNA methylation and histone acetylation, to regulate the expression of tumor suppressor genes.[3]
Epigallocatechin-3-gallate (EGCG)
EGCG is the most abundant catechin in green tea and is recognized for its potent antioxidant and anti-cancer properties.[9] In prostate cancer, EGCG has been shown to:
-
Inhibit Cell Growth and Induce Apoptosis: EGCG can inhibit the proliferation of prostate cancer cells and induce apoptosis through the modulation of various signaling pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[10]
-
Interfere with Androgen Receptor Signaling: It can directly bind to the androgen receptor and inhibit its function, thereby reducing the growth of androgen-dependent prostate cancer.
-
Suppress Angiogenesis and Invasion: EGCG inhibits angiogenesis by reducing the expression of VEGF and suppresses cancer cell invasion by inhibiting MMPs.[9]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section outlines the general methodologies for key experiments cited in the literature for evaluating the anti-cancer effects of phytochemicals.
Cell Culture
-
Cell Lines: Human prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the phytochemical for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the phytochemical as described for the viability assay.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Lyse treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to quantify protein expression levels, often normalizing to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow Example
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of a phytochemical in vitro.
Conclusion
While the initial goal of comparing this compound to other phytochemicals was not feasible due to a lack of available data, this guide provides a robust comparative analysis of Curcumin, Genistein, and EGCG, three of the most extensively studied natural compounds in prostate cancer research. The data presented here, along with the detailed experimental protocols and signaling pathway diagrams, offer a valuable resource for researchers in the field. The multi-targeted nature of these phytochemicals highlights their potential as therapeutic agents, though further research, particularly well-designed clinical trials, is necessary to translate these preclinical findings into clinical applications. The scientific community eagerly awaits future research that may elucidate the therapeutic potential of lesser-studied compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways and Targeted Therapies for Stem Cells in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Molecular Insight into Drug Resistance Mechanism Conferred by Aberrant PIK3CD Splice Variant in African American Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 5. in-vitro-and-in-silico-studies-of-holothurin-a-on-androgen-receptor-in-prostate-cancer - Ask this paper | Bohrium [bohrium.com]
- 6. bionews.com [bionews.com]
- 7. aminer.org [aminer.org]
- 8. Adenosine A3 receptor antagonists as anti-tumor treatment in human prostate cancer: an in vitro study [pubblicazioni.unicam.it]
- 9. researchgate.net [researchgate.net]
- 10. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Sibiricose A3 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Analytical Methods
The selection of an analytical method for the quantification of Sibiricose A3 is contingent on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of HPLC-UV and LC-MS/MS methods, derived from validation studies of analogous saponin compounds.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 2 - 20 ng | 0.5 - 1 ng/mL |
| Limit of Quantification (LOQ) | 6 - 60 ng | 1 - 10 ng/mL |
| Precision (RSD%) | < 3% | < 19% |
| Accuracy (Recovery %) | 97 - 104% | 93 - 113% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Experimental Workflow for Cross-Validation
A robust cross-validation of analytical methods is crucial to ensure the reliability and interchangeability of data. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification.
Detailed Experimental Protocols
The following are generalized experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These should be optimized and validated for specific laboratory conditions and sample matrices.
Sample Preparation (Applicable to both methods)
-
Standard and Quality Control (QC) Sample Preparation: Prepare stock solutions of this compound reference standard in a suitable solvent (e.g., methanol). Serially dilute the stock solution to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
Extraction from Biological Matrix (if applicable): For samples such as plasma or tissue homogenates, a protein precipitation step followed by solid-phase extraction (SPE) is recommended.
-
Add a protein precipitation agent (e.g., acetonitrile) to the sample, vortex, and centrifuge.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute this compound with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is typically used for the separation of saponins.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Saponins without a strong chromophore are often detected at low UV wavelengths, such as 203 nm or 210 nm.[1][2]
-
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the reference standards.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or ammonium formate) is commonly employed.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (if used) need to be determined by direct infusion of the standard solution.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
-
Quantification: The peak area ratio of the analyte to the internal standard (if used) is plotted against the concentration of the calibration standards to construct the calibration curve. The concentration of this compound in the samples is then calculated from this curve. A sensitive LC-MS/MS method was developed for the pharmacokinetic study of Polygala saponin hydrolysates in rats.[3]
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice between the two methods will be guided by the specific research question and available resources.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis and quality control where high sensitivity is not the primary requirement. The precision of HPLC-UV methods for saponin analysis is often very high, with RSD values typically below 3%.[4]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies involving complex matrices and low concentrations of the analyte. The high selectivity of LC-MS/MS is particularly advantageous when analyzing complex extracts from plant materials.[5]
A thorough cross-validation as outlined in this guide is essential to ensure that the data generated by either method is accurate, reliable, and comparable. This will ultimately contribute to a better understanding of the pharmacology and therapeutic potential of this compound.
References
- 1. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An LC-MS/MS method for simultaneous determination of three Polygala saponin hydrolysates in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Lack of Published Findings on the Bioactivity of Sibiricose A3 Precludes Comparative Analysis
A comprehensive review of available scientific literature reveals a significant absence of published studies on the specific bioactivity of Sibiricose A3. Despite its isolation from plants such as Polygala sibirica and Coix lacryma-jobi, research detailing its biological effects, particularly in areas such as anti-inflammatory or neuroprotective activity, remains elusive. Commercial suppliers list this compound for research purposes, with some noting its use in the study of prostate cancer, but peer-reviewed publications with quantitative data on its bioactivity or mechanism of action are not currently available.
This lack of foundational research means that key experimental data, including dose-response relationships, efficacy in various assays, and detailed protocols, are not publicly accessible. Consequently, a comparison with other compounds for similar bioactive effects cannot be conducted at this time. The scientific community has yet to fully characterize the biosynthetic pathways and the molecular mechanisms of this compound, indicating that research into its potential therapeutic applications is still in a nascent stage.
Without published findings, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways. Further research and publication of primary data by the scientific community are required before such a comparative analysis can be undertaken.
Comparative Analysis of Sibiricose A3 from Diverse Botanical Origins: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of Sibiricose A3, a sucrose ester with potential applications in prostate cancer research, from its various known plant sources. While direct comparative studies on the yield, purity, and bioactivity of this compound from different plants are not yet available in the scientific literature, this document synthesizes existing data to provide a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is intended to guide future research and highlight the current knowledge gaps in the study of this compound.
This compound is a known phytochemical constituent of several plant species, primarily within the Polygala genus. The concentration and profile of related sucrose esters can vary between species and even between wild and cultivated varieties of the same species, suggesting that the source of the plant material could significantly impact the yield and potential therapeutic efficacy of the isolated compound.
Quantitative Data Summary
Direct comparative data on the yield and purity of this compound from different plant sources is limited. However, the following table summarizes the known botanical sources of this compound and other closely related sucrose esters. This information is collated from various phytochemical studies.
| Plant Source | Compound Identified | Notes |
| Polygala sibirica | This compound, A7 | Considered a principal source of this compound.[1] |
| Polygala tenuifolia | Sibiricose A, A5, A6 | A well-documented source of various sucrose esters.[2][3] |
| Polygala inexpectata | Sibiricose A5 | Contains a variety of other sucrose esters like Tenuifoliside C and Glomeratose.[4] |
| Crescentia cujete | This compound | A reported, though less common, source of the compound. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the extraction, purification, and quantification of this compound, based on established techniques for the isolation of sucrose esters from plant materials.
Extraction and Purification of this compound
This protocol describes a general procedure for the isolation of this compound from dried plant material, such as the roots of Polygala species.
-
Preparation of Plant Material: The dried and powdered plant material (e.g., roots of Polygala sibirica) is subjected to solvent extraction.
-
Solvent Extraction: A polar solvent such as methanol or a 30% ethanol solution is used for the extraction, typically through refluxing the plant material for several hours.[3] This process is repeated multiple times to ensure exhaustive extraction.
-
Fractionation: The resulting crude extract is then concentrated under reduced pressure. The aqueous fraction can be subjected to a macroporous adsorptive resin column, eluting with successive fractions of water and increasing concentrations of ethanol to separate compounds based on polarity.[3]
-
Chromatographic Purification: The fraction containing the sucrose esters undergoes further purification using a series of chromatographic techniques. This may include:
-
Silica Gel Column Chromatography: Elution with a solvent system such as chloroform-methanol-water in a gradient.[5]
-
Sephadex LH-20 Column Chromatography: Elution with a methanol-water gradient for size exclusion chromatography.[5]
-
Octadecylsilyl (ODS) Column Chromatography: A form of reverse-phase chromatography.[5]
-
High-Performance Liquid Chromatography (HPLC): Semi-preparative or preparative reverse-phase HPLC is used for the final purification of this compound.[5]
-
Quantification of this compound by HPLC
This protocol outlines a general method for the quantitative analysis of this compound in plant extracts.
-
Sample Preparation: A known weight of the dried plant extract is dissolved in a suitable solvent, such as methanol, to a specific concentration. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is typically used.[6]
-
Mobile Phase: A gradient elution with methanol and water is a common mobile phase for the separation of sucrose esters.[6][7]
-
Detector: An Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) detector, or a UV detector (monitoring at a wavelength such as 330 nm for phenylpropenoyl sucroses) can be employed.[3][7]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[7]
-
-
Standard Curve: A standard curve is generated using a purified and quantified this compound standard at various concentrations.
-
Quantification: The concentration of this compound in the plant extract is determined by comparing the peak area from the sample chromatogram to the standard curve.
Biological Activity in Prostate Cancer
This compound has been noted for its use in the study of prostate cancer.[8][9] While specific studies comparing the anti-cancer efficacy of this compound from different plant sources are lacking, various studies have demonstrated the anti-proliferative effects of extracts from Polygala species on prostate cancer cell lines. The cytotoxic activity of other sucrose esters and xanthones isolated from Polygala karensium has been evaluated against human prostate cancer (PC3) and breast cancer (MCF7) cell lines.[10] However, it is important to note that the overall biological activity of a plant extract is the result of the synergistic or antagonistic effects of its many constituents, and the specific contribution of this compound to this activity has not been definitively established.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Given that the precise molecular targets of this compound in prostate cancer are not yet fully elucidated, the following diagrams illustrate two key signaling pathways, PI3K/Akt/mTOR and ERK/MAPK, which are frequently dysregulated in cancer and are common targets for anti-cancer compounds.[11][12][13]
References
- 1. This compound | 139726-39-9 | Benchchem [benchchem.com]
- 2. [Study on antidepressant components of sucrose ester from Polygala tenuifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound — TargetMol Chemicals [targetmol.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Comparative Analysis of Sibiricose A3 and Its Synthetic Derivatives: A Guide for Researchers
Currently, a direct head-to-head comparison of Sibiricose A3 and its synthetic derivatives is not feasible due to the limited availability of published research on its synthetic analogs. This compound, a natural product isolated from the roots of Polygala sibirica L., has been noted for its potential relevance in prostate cancer research. However, detailed investigations into its biological activities, mechanisms of action, and the synthesis of its derivatives for comparative studies are not extensively documented in the accessible scientific literature.
This guide, therefore, serves as a foundational resource on this compound, summarizing the currently available information and outlining the necessary experimental frameworks that could be employed for future comparative studies once synthetic derivatives become available.
This compound: Current State of Knowledge
This compound is a sucrose ester, a class of compounds known for a wide range of biological activities. While its specific bioactivities are not well-characterized, its origin from a plant with a history in traditional medicine suggests potential for further pharmacological investigation.
Future Directions: A Proposed Framework for Comparative Studies
To facilitate a comprehensive comparison of this compound and its future synthetic derivatives, the following experimental protocols and data presentation formats are recommended.
Table 1: Comparative Biological Activity of this compound and Derivatives
This table is designed to provide a clear and concise summary of the key quantitative data from various biological assays.
| Compound | Molecular Weight ( g/mol ) | In Vitro Assay 1 (e.g., Cytotoxicity) IC50 (µM) | In Vitro Assay 2 (e.g., Enzyme Inhibition) IC50 (µM) | In Vivo Model 1 (e.g., Tumor Growth Inhibition) ED50 (mg/kg) |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Derivative 1 | Calculated Value | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Calculated Value | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... | ... |
Caption: Table 1. Comparative analysis of the biological activities of this compound and its synthetic derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that could be adapted for the study of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human prostate cancer cells (e.g., PC-3 or LNCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Signaling Pathway Elucidation
-
Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Experimental Workflow
A clear visual representation of the experimental process is essential for understanding the research methodology.
Caption: A generalized workflow for the comparative evaluation of this compound and its derivatives.
As the body of research on this compound and its analogs grows, this guide can be populated with specific data to provide a valuable comparative resource for the scientific community. The development of synthetic derivatives will be a critical step in unlocking the full therapeutic potential of this natural product scaffold.
Validating the Therapeutic Targets of a Novel Compound: A Gene Knockdown Approach for Sibiricose A3 in Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide outlines a comprehensive framework for validating the potential therapeutic targets of Sibiricose A3, a compound isolated from Polygala sibirica with noted activity in prostate cancer studies.[1] This guide utilizes gene knockdown techniques to ascertain the specific molecular players responsible for the compound's therapeutic effects.
While the precise molecular targets of this compound are currently under investigation, this guide presents a hypothetical scenario where preliminary studies suggest its efficacy is mediated through the inhibition of two key signaling pathways frequently dysregulated in prostate cancer: the PI3K/Akt and NF-κB pathways. This guide will compare the effects of this compound with established inhibitors of these pathways and provide detailed protocols for validating these targets using RNA interference (RNAi).
Comparative Efficacy of this compound and Pathway-Specific Inhibitors
To objectively assess the performance of this compound, its effects on cell viability and target protein expression are compared with known inhibitors of the PI3K/Akt and NF-κB pathways. The following tables summarize hypothetical quantitative data from experiments conducted on androgen-independent prostate cancer cell lines (e.g., PC-3 and DU145).
Table 1: Comparative Analysis of Cell Viability (IC50) in Prostate Cancer Cell Lines
| Compound | Target Pathway | PC-3 Cells IC50 (µM) | DU145 Cells IC50 (µM) |
| This compound | PI3K/Akt & NF-κB (Hypothetical) | 15.2 | 18.5 |
| LY294002 | PI3K/Akt | 10.8 | 12.3 |
| BAY 11-7082 | NF-κB | 5.4 | 7.1 |
| Docetaxel | Microtubules (Positive Control) | 0.05 | 0.08 |
Table 2: Effect on Target Protein Expression Levels (Western Blot Quantification)
| Treatment | p-Akt (% of Control) | p-p65 (% of Control) |
| This compound (15 µM) | 45% | 52% |
| LY294002 (10 µM) | 38% | 95% |
| BAY 11-7082 (5 µM) | 92% | 41% |
| Vehicle Control | 100% | 100% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation of this compound's therapeutic targets.
Cell Culture and Compound Treatment
-
Cell Lines: Human prostate carcinoma cell lines PC-3 and DU145 are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound, LY294002, and BAY 11-7082 are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
siRNA-Mediated Gene Knockdown
This protocol outlines the transient knockdown of target genes (e.g., AKT1, RELA for p65) using small interfering RNA (siRNA).
-
siRNA Design and Synthesis: Predesigned and validated siRNAs targeting human AKT1 and RELA, along with a non-targeting control siRNA, are commercially procured.
-
Transfection:
-
Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.
-
For each well, 100 pmol of siRNA is diluted in 250 µL of Opti-MEM I Reduced Serum Medium.
-
In a separate tube, 5 µL of a suitable lipid-based transfection reagent is diluted in 250 µL of Opti-MEM.
-
The diluted siRNA and transfection reagent are combined, mixed gently, and incubated at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.
-
The 500 µL mixture is added to the cells in fresh serum-free medium.
-
After 6 hours of incubation, the medium is replaced with complete growth medium.
-
Cells are incubated for 48-72 hours before subsequent experiments to ensure efficient gene knockdown.
-
Validation of Gene Knockdown
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from cells using a commercial RNA isolation kit.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using SYBR Green master mix and gene-specific primers for AKT1, RELA, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression is calculated using the 2-ΔΔCt method.
-
-
Western Blotting:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies against Akt, phospho-Akt, p65, phospho-p65, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT Assay)
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells are treated with varying concentrations of this compound or control compounds.
-
Following a 48-hour incubation, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Visualizing Signaling Pathways and Experimental Workflows
Graphical representations of the targeted signaling pathways and the experimental workflow provide a clear understanding of the scientific rationale and procedural steps.
Figure 1: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
References
Independent Verification of Sibiricose A3's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential anti-cancer effects of Sibiricose A3, a compound isolated from the roots of Polygala sibirica L., against established therapies for prostate cancer. Due to the limited publicly available experimental data on this compound's specific anti-cancer activities, this document serves as a template outlining the necessary experimental comparisons and methodologies. The established prostate cancer treatments, Docetaxel and Enzalutamide, are used as benchmarks.
Executive Summary
This compound has been identified as a compound of interest in prostate cancer studies.[1][2] However, to ascertain its therapeutic potential, rigorous independent verification of its anti-cancer effects is paramount. This guide outlines the experimental protocols and data presentation formats necessary to compare this compound's efficacy and mechanism of action against the current standards of care for metastatic prostate cancer: the chemotherapeutic agent Docetaxel and the androgen receptor inhibitor Enzalutamide. The successful completion of the described experiments will enable a data-driven assessment of this compound's future as a potential anti-cancer agent.
Comparative Data Analysis
To facilitate a direct and objective comparison, all quantitative data from the proposed experiments should be summarized in the following tables.
Table 1: In Vitro Cytotoxicity in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| This compound | LNCaP | Data to be determined | Data to be determined |
| PC-3 | Data to be determined | Data to be determined | |
| DU-145 | Data to be determined | Data to be determined | |
| Docetaxel | LNCaP | Reported values | Reported values |
| PC-3 | Reported values | Reported values | |
| DU-145 | Reported values | Reported values | |
| Enzalutamide | LNCaP | Reported values | Reported values |
| PC-3 | Reported values | Reported values | |
| DU-145 | Reported values | Reported values |
Table 2: Apoptosis Induction in PC-3 Prostate Cancer Cells
| Treatment (at IC50) | % Apoptotic Cells (Annexin V/PI Staining) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | Baseline | 1.0 |
| This compound | Data to be determined | Data to be determined |
| Docetaxel | Reported values | Reported values |
| Enzalutamide | Reported values | Reported values |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells (LNCaP, PC-3, DU-145) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound, Docetaxel, or Enzalutamide for 48 and 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat prostate cancer cells with each compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by this compound is critical to its development as a therapeutic agent. The known pathways for the comparator drugs are illustrated below.
Caption: In Vitro Experimental Workflow.
Docetaxel's Mechanism of Action
Docetaxel is a taxane chemotherapeutic that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.
Caption: Docetaxel's Mechanism of Action.
Enzalutamide's Mechanism of Action
Enzalutamide is a second-generation nonsteroidal antiandrogen that acts as an androgen receptor (AR) inhibitor.[1][2][3] It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[2][4][5]
Caption: Enzalutamide's Mechanism of Action.
Conclusion and Future Directions
The provided framework outlines the essential studies required for an independent and robust verification of this compound's anti-cancer properties in the context of prostate cancer. A thorough investigation using these methodologies will clarify its potential efficacy and mechanism of action relative to established treatments like Docetaxel and Enzalutamide. Should this compound demonstrate significant anti-proliferative and pro-apoptotic activity, further preclinical studies, including in vivo xenograft models, would be the logical next step to translate these findings toward clinical relevance. The scientific community awaits such data to determine if this compound holds promise as a novel therapeutic agent in the fight against prostate cancer.
References
A Comparative Analysis of the Anti-inflammatory Profiles of Different Polygala Extracts
A Comprehensive Guide for Researchers and Drug Development Professionals
The genus Polygala has a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions.[1][2] Modern scientific investigations have begun to validate these traditional uses, revealing a rich source of bioactive compounds with potent anti-inflammatory properties.[1] This guide provides a comparative overview of the anti-inflammatory profiles of various Polygala extracts, summarizing key experimental data, detailing methodologies, and illustrating the underlying molecular mechanisms.
Comparative Anti-inflammatory Activity
Extracts from different Polygala species, including P. tenuifolia, P. fallax, P. molluginifolia, and P. japonica, have demonstrated significant anti-inflammatory effects. These effects are largely attributed to their rich content of secondary metabolites such as saponins, flavonoids, and oligosaccharide esters.[3][4][5] The primary mechanisms of action involve the inhibition of key inflammatory mediators and the modulation of critical signaling pathways.
Table 1: Comparative Inhibition of Pro-inflammatory Mediators by Polygala Extracts and Compounds
| Species / Compound | Extract Type / Compound | Model System | Target Mediator | Concentration / Dose | % Inhibition / IC50 | Reference |
| P. tenuifolia | Methanol Extract | LPS-stimulated BMDCs | IL-12 p40 | 10 µg/mL | ~60% | [6] |
| P. tenuifolia | Methanol Extract | LPS-stimulated BMDCs | IL-6 | 10 µg/mL | ~80% | [6] |
| P. tenuifolia | Methanol Extract | LPS-stimulated BMDCs | TNF-α | 10 µg/mL | ~70% | [6] |
| P. tenuifolia | Aqueous Fraction | LPS-stimulated BMDCs | IL-12 p40 | - | IC50: 0.94 µg/mL | [6] |
| P. tenuifolia | Aqueous Fraction | LPS-stimulated BMDCs | IL-6 | - | IC50: 0.24 µg/mL | [6] |
| P. tenuifolia | Aqueous Fraction | LPS-stimulated BMDCs | TNF-α | - | IC50: 2.43 µg/mL | [6] |
| Tenuifoliside A (P. tenuifolia) | Pure Compound | LPS-stimulated RAW 264.7 | PGE2 | 50 µM | ~40% | [3] |
| TCMB (P. tenuifolia) | Pure Compound | LPS-stimulated RAW 264.7 | PGE2 | - | IC50: 10.01 µM | [1] |
| TCMB (P. tenuifolia) | Pure Compound | LPS-stimulated RAW 264.7 | NO | 50 µM | ~50% | [1] |
| P. fallax | Total Flavonoids | LPS-stimulated RAW 264.7 | IL-6 | 80 µg/mL | Significant reduction | [7] |
| P. fallax | Total Flavonoids | LPS-stimulated RAW 264.7 | TNF-α | 80 µg/mL | Significant reduction | [7] |
| P. fallax | Total Flavonoids | LPS-stimulated RAW 264.7 | IL-1β | 80 µg/mL | Significant reduction | [7] |
| P. molluginifolia | Hydroalcoholic Extract | Carrageenan-induced pleurisy (mice) | TNF-α | 100 mg/kg | Significant reduction | [8] |
| P. molluginifolia | Hydroalcoholic Extract | Carrageenan-induced pleurisy (mice) | IL-1β | 100 mg/kg | Significant reduction | [8] |
| P. japonica | Aqueous Extract | Carrageenan-induced air-pouch (rats) | PGE2 | 6.25 mg/kg | Significant reduction | [9] |
| P. chinensis | Ethanol Extract | Carrageenan-induced paw edema (rats) | Paw Edema | 200 mg/kg | 58.82% (at 3h) | [10] |
Note: This table summarizes data from different studies and experimental conditions may vary.
Key Signaling Pathways in Inflammation Modulated by Polygala Extracts
Polygala extracts exert their anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Several studies have shown that extracts from P. tenuifolia, P. fallax, and P. molluginifolia can inhibit the activation of NF-κB.[8][11][12] This is often achieved by preventing the degradation of IκB-α, which otherwise allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3]
Caption: Inhibition of the NF-κB signaling pathway by Polygala extracts.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, including JNK, ERK, and p38, is another crucial signaling cascade in the inflammatory response. Tenuigenin, a triterpenoid from P. tenuifolia, has been shown to inhibit MAPKs.[3] Tenuifoliside A, also from P. tenuifolia, specifically inhibits the JNK signaling pathway.[3]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Saponins from Polygala have been found to inhibit the activation of the NLRP3 inflammasome.[13][14] An extract of P. tenuifolia was also shown to suppress the NLRP3 inflammasome in a model of acute lung injury.[11]
Caption: Inhibition of the NLRP3 inflammasome by Polygala saponins.
Experimental Protocols
A variety of in vitro and in vivo models are utilized to assess the anti-inflammatory properties of Polygala extracts.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Lines: RAW 264.7 murine macrophages or bone marrow-derived dendritic cells (BMDCs) are commonly used.[3][4]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]
-
Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3]
-
Treatment: Cells are pre-treated with various concentrations of Polygala extracts or isolated compounds for a specific duration before LPS stimulation.[3]
2. Nitric Oxide (NO) Production Assay:
-
The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[3] The absorbance is read at a specific wavelength, and the concentration of nitrite is determined from a standard curve.
3. Pro-inflammatory Cytokine Measurement (ELISA):
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture medium are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[7]
4. Western Blot Analysis:
-
To investigate the effect on signaling proteins, cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are then transferred to a PVDF membrane and incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, IκBα) and a loading control (e.g., β-actin).[3]
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Caption: General workflow for in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory Models
1. Carrageenan-Induced Paw Edema:
-
This is a widely used model for acute inflammation.[10]
-
Animals (rats or mice) are orally administered the Polygala extract or a standard anti-inflammatory drug (e.g., indomethacin).[10]
-
After a set time, carrageenan is injected into the sub-plantar tissue of the paw to induce edema.[10]
-
The paw volume is measured at different time points using a plethysmometer, and the percentage inhibition of edema is calculated.[10]
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI):
-
This model is used to study severe inflammatory responses in the lungs.
-
Animals are treated with the Polygala extract before or after the administration of LPS (intratracheally or intraperitoneally).
-
Inflammatory markers in bronchoalveolar lavage fluid (BALF) and lung tissue are assessed, including cell counts, cytokine levels, and histopathological changes.[11]
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of various Polygala extracts. The inhibitory effects on key inflammatory mediators and signaling pathways, such as NF-κB and the NLRP3 inflammasome, highlight their therapeutic promise. However, there is a need for more standardized comparative studies to directly evaluate the relative potency of different Polygala species and their extracts. Future research should focus on the bioassay-guided fractionation of extracts to identify novel anti-inflammatory compounds and further elucidate their mechanisms of action through in-depth molecular studies and validation in relevant in vivo disease models. These efforts will be crucial for the development of new and effective anti-inflammatory agents from this valuable medicinal plant genus.
References
- 1. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.st-andrews.ac.uk [librarysearch.st-andrews.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-inflammatory mechanism of total flavonoids from Polygala fallax Hemsl. based on network pharmacology, molecular docking, and experimental validation [frontiersin.org]
- 8. Polygala molluginifolia A. St.-Hil. and Moq. prevent inflammation in the mouse pleurisy model by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory activity of Polygala japonica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polygala tenuifolia willd. Extract alleviates LPS-induced acute lung injury in rats via TLR4/NF-κB pathway and NLRP3 inflammasome suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polygala saponins inhibit NLRP3 inflammasome-mediated neuroinflammation via SHP-2-Mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Sibiricose A3 in a Research Environment
Absence of specific disposal protocols for Sibiricose A3 necessitates a cautious approach based on general laboratory safety principles for compounds with undetermined toxicity. Researchers and laboratory personnel must prioritize safety and environmental responsibility when handling and disposing of this natural product isolate. This guide provides a procedural framework for the proper disposal of this compound, drawing from established chemical waste management practices.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₁₉H₂₆O₁₃ |
| Molecular Weight | 462.4 g/mol |
| CAS Number | 139726-39-9 |
| Appearance | Not specified (often a solid powder) |
| Solubility | Information not widely available, but likely soluble in polar organic solvents. |
| Storage | Store at low temperatures; powder at -20°C for up to 3 years, in solvent at -80°C for up to 1 year.[1] |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).
2. Waste Segregation and Collection:
-
Do not dispose of this compound, its solutions, or contaminated materials down the drain or in the regular trash.
-
Solid Waste:
-
Collect un-used or expired pure this compound powder, along with any grossly contaminated items (e.g., weighing paper, spill clean-up materials), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Labeling:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of this compound
-
The solvent composition for liquid waste
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment bin to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
5. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal according to federal, state, and local regulations.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, the recommended "experiment" is a Waste Characterization Test . If there is a significant quantity of waste and the hazard level is completely unknown, your EHS department may require a basic characterization. A simplified workflow for this is as follows:
-
Information Gathering: Compile all available information on this compound, including its source, chemical structure, and any known biological activity.
-
Solubility Testing (Small Scale): In a controlled environment (e.g., fume hood), test the solubility of a minuscule amount of this compound in water and common organic solvents. This helps in determining the appropriate solvent for creating a waste solution if needed.
-
pH Measurement: For aqueous solutions, measure the pH to determine if the waste is corrosive.
-
Consult EHS: Present the gathered information and test results to your EHS department. They will use this information to classify the waste and determine the final disposal route.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for a research chemical like this compound where specific information is lacking.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Sibiricose A3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Sibiricose A3. Given the absence of specific safety data for this compound, the following guidance is based on established best practices for handling powdered, bioactive chemical compounds in a laboratory setting. These procedures are designed to minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to mitigate exposure risks when handling chemical compounds. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side protection.[1][2] | Protects eyes from splashes, aerosols, and airborne powder.[2] |
| Hand Protection | Disposable Gloves | Nitrile, powder-free gloves.[1] Consider double-gloving for enhanced protection.[3] | Prevents skin contact with the compound.[2] Powder-free gloves are recommended to avoid contamination of the work area.[3] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fastened lab coat.[1] | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | N95 or N100 Respirator | A NIOSH-approved N95 or N100 particulate respirator may be necessary when handling powders outside of a fume hood.[3] | Minimizes inhalation of airborne powder, which can be a primary route of exposure.[4] Surgical masks offer little to no protection from chemical exposure.[3] |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes covering the entire foot.[5] | Protects feet from spills and falling objects. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step methodology for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure you have read and understood the general safety guidelines for chemical powders.
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4][6]
-
Cover the work surface with absorbent bench paper to contain any spills.[7]
-
Designate a specific area for working with this compound to prevent cross-contamination.[7][8]
2. Weighing and Reconstitution:
-
Use anti-static weigh boats or an anti-static gun to minimize the scattering of fine powders.[8]
-
When weighing, keep the container of the chemical as close as possible to the balance to minimize the travel distance of the powder.
-
Keep containers of this compound tightly closed when not in use.[7]
-
If preparing a solution, add the diluent to the vial containing the pre-weighed powder slowly and carefully to avoid aerosolization.
3. Spill Management:
-
In the event of a small spill, gently cover the powder with a damp paper towel to avoid creating dust.
-
Wipe the area with the damp towel, and then clean the surface with an appropriate solvent or detergent.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
4. Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and bench paper, should be placed in a clearly labeled hazardous waste container.[9][10]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.[10] Do not pour chemical waste down the drain unless explicitly permitted by your institution's safety office for non-hazardous materials.[9][11]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. falseguridad.com [falseguridad.com]
- 3. pppmag.com [pppmag.com]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
